Manumycin E
描述
isolated from Streptomyces; active against Gram-positive bacteria; have moderate inhibitory effects on the farnesylation of p21 ras protein; MF C30-H34-N2-O7; structure given in first source
属性
分子式 |
C30H34N2O7 |
|---|---|
分子量 |
534.6 g/mol |
IUPAC 名称 |
(2E,4E,6E)-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-10-methylundeca-2,4,6-trienamide |
InChI |
InChI=1S/C30H34N2O7/c1-20(2)13-9-5-3-4-6-10-14-24(35)31-21-19-30(38,29-28(39-29)27(21)37)18-12-8-7-11-15-25(36)32-26-22(33)16-17-23(26)34/h3-8,10-12,14-15,18-20,28-29,33,38H,9,13,16-17H2,1-2H3,(H,31,35)(H,32,36)/b5-3+,6-4+,8-7+,14-10+,15-11+,18-12+/t28?,29?,30-/m0/s1 |
InChI 键 |
VVOBNOKKAUOIJN-BZAPOFDNSA-N |
产品来源 |
United States |
Foundational & Exploratory
Manumycin E: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manumycin E is a member of the manumycin class of antibiotics, a family of microbial secondary metabolites characterized by a unique chemical structure and a range of biological activities. These compounds are produced by various species of the genus Streptomyces, which are renowned for their prolific production of bioactive natural products.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on the experimental protocols and quantitative data relevant to researchers in the fields of natural product chemistry, microbiology, and drug discovery.
This compound, along with its congeners Manumycin F and G, was first isolated from the culture broth of Streptomyces sp. strain WB-8376.[1] Like other members of the manumycin family, it exhibits activity against Gram-positive bacteria.[1] Of particular interest to drug development professionals is its inhibitory effect on the farnesylation of the p21 ras protein, a key enzyme in cellular signaling pathways that is often dysregulated in cancer.[1] this compound has also demonstrated weak cytotoxic activity against the human colon tumor cell line HCT-116.[1]
This document will detail the available information on the fermentation of the producing organism, the extraction and purification of this compound, its biological activities with available quantitative data, and an overview of its biosynthetic pathway.
Discovery and Producing Organism
This compound was discovered as part of a screening program for novel antibiotics from actinomycetes. It was isolated from the culture broth of Streptomyces sp. strain WB-8376. The taxonomy of this specific strain is not extensively detailed in the initial discovery publication. Streptomyces is a genus of Gram-positive, filamentous bacteria found predominantly in soil and decaying vegetation, well-known for producing over two-thirds of the clinically useful antibiotics of natural origin.
Fermentation for this compound Production
Detailed fermentation protocols for the production of this compound by Streptomyces sp. WB-8376 are not explicitly published. However, based on general protocols for the cultivation of Streptomyces for the production of secondary metabolites, a representative procedure can be outlined.
General Fermentation Protocol
3.1.1. Media Composition
A two-stage fermentation process is typically employed, involving a seed culture medium for initial growth and a production medium optimized for secondary metabolite biosynthesis.
-
Seed Culture Medium (per liter of distilled water):
-
Soluble Starch: 20 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
CaCO₃: 1 g
-
Adjust pH to 7.0-7.2 before sterilization.
-
-
Production Medium (per liter of distilled water):
-
Glucose: 40 g
-
Soybean Meal: 20 g
-
Corn Starch: 10 g
-
CaCO₃: 2 g
-
Trace elements solution (optional)
-
Adjust pH to 6.8-7.0 before sterilization.
-
3.1.2. Culture Conditions
-
Inoculation: A well-sporulated culture of Streptomyces sp. WB-8376 from an agar (B569324) plate is used to inoculate the seed culture medium.
-
Seed Culture: The seed culture is incubated at 28-30°C for 48-72 hours in a rotary shaker at 200-250 rpm to generate sufficient biomass.
-
Production Culture: The production medium is inoculated with 5-10% (v/v) of the seed culture.
-
Fermentation: The production culture is incubated at 28-30°C for 5-7 days in a rotary shaker at 200-250 rpm. Aeration is critical for the growth of Streptomyces and production of secondary metabolites.
-
Monitoring: The production of this compound can be monitored by taking periodic samples of the culture broth and analyzing them by High-Performance Liquid Chromatography (HPLC) or by a bioassay against a susceptible Gram-positive bacterium.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth is achieved through a multi-step process involving extraction and chromatography. The following protocol is a general procedure adapted from methods used for other manumycin-type antibiotics.
Experimental Protocol
-
Harvesting: After the fermentation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration. This compound is typically found in the culture broth.
-
Solvent Extraction: The cell-free supernatant is extracted three times with an equal volume of ethyl acetate (B1210297). The organic layers are pooled.
-
Concentration: The pooled ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Silica (B1680970) Gel Column Chromatography: The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and subjected to silica gel column chromatography.
-
Stationary Phase: Silica gel (70-230 mesh).
-
Mobile Phase: A gradient of increasing polarity, starting with a non-polar solvent like hexane (B92381) or chloroform (B151607) and gradually increasing the proportion of a more polar solvent like ethyl acetate or methanol.
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or HPLC to identify those containing this compound. Fractions with similar profiles are pooled.
-
Further Purification (Optional): For higher purity, the pooled fractions containing this compound may be subjected to further chromatographic steps, such as preparative HPLC.
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, including antibacterial, enzyme inhibitory, and cytotoxic effects. The available quantitative data is summarized in the tables below. Where specific data for this compound is unavailable, data for the closely related Manumycin A is provided for comparative purposes.
Antibacterial Activity
Table 1: Antibacterial Activity of Manumycin
| Organism | Strain | MIC (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 clinical isolates | 2 - 32 | |
| Vancomycin-resistant Enterococci (VRE) | 4 clinical isolates | 8 - 32 |
Enzyme Inhibition
A key biological activity of the manumycin class of compounds is the inhibition of farnesyltransferase (FTase), an enzyme that catalyzes the attachment of a farnesyl group to proteins, most notably the Ras protein. This post-translational modification is crucial for the proper localization and function of Ras.
Table 2: Farnesyltransferase Inhibitory Activity
| Compound | Enzyme Source | IC₅₀ | Kᵢ | Reference |
| This compound | p21 ras protein | Moderate Inhibition (qualitative) | - | |
| Manumycin A | Human FTase | 58.03 µM | 4.40 µM | |
| Manumycin A | Yeast PFT | ~5 µM | 1.2 µM |
Cytotoxic Activity
This compound has been shown to exhibit weak cytotoxic activity against the HCT-116 human colon tumor cell line.
Table 3: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| HCT-116 | Human Colon Tumor | 15.6 |
Biosynthesis of this compound
The biosynthesis of manumycin-type antibiotics is a complex process involving the convergence of several metabolic pathways. The core structure is assembled from three main building blocks:
-
An "upper" polyketide chain.
-
A central mC₇N unit (a seven-carbon, one-nitrogen moiety) derived from 3-amino-4-hydroxybenzoic acid (3,4-AHBA).
-
A "lower" polyketide chain which is often terminated by a C₅N unit (2-amino-3-hydroxycyclopent-2-enone) derived from 5-aminolevulinic acid.
The specific biosynthetic gene cluster for this compound in Streptomyces sp. WB-8376 has not been fully elucidated. However, a generalized pathway for manumycin biosynthesis can be depicted based on studies of related compounds like asukamycin.
Generalized Biosynthetic Pathway for Manumycin-Type Antibiotics
Caption: Generalized biosynthetic pathway for manumycin-type antibiotics.
Conclusion
This compound represents an interesting member of the manumycin class of antibiotics with potential for further investigation, particularly in the context of its farnesyltransferase inhibitory activity. This technical guide has summarized the currently available information on its discovery, production, isolation, and biological activities. While detailed protocols for its production and purification are not fully available, the provided general methodologies for Streptomyces fermentation and isolation of manumycin-type compounds serve as a valuable starting point for researchers. Further studies are warranted to fully elucidate the biosynthetic pathway of this compound and to explore its therapeutic potential in greater detail.
References
The Manumycin E Biosynthesis Pathway in Actinomycetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manumycins are a family of polyketide natural products produced by actinomycetes, renowned for their diverse biological activities, including anticancer and immunosuppressive properties. Manumycin E, a notable member of this family, exhibits significant biological potential. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound. Drawing upon the established principles of manumycin biosynthesis and comparative analysis of related biosynthetic gene clusters, this document outlines the key enzymatic steps, precursor molecules, and the genetic organization of a plausible this compound biosynthetic gene cluster. Detailed experimental protocols for key methodologies in the study of actinomycete secondary metabolism are also provided, alongside a structured presentation of available quantitative data for related manumycin compounds. This guide serves as a foundational resource for researchers seeking to understand, engineer, and exploit the biosynthetic machinery of this compound for the development of novel therapeutic agents.
Introduction to this compound
This compound, along with its congeners Manumycin F and G, was first isolated from the culture broth of Streptomyces sp. strain WB-8376[1]. Like other members of the manumycin family, this compound is characterized by a central m-C7N (meta-carboxy-7-amino-nonanoic acid) core unit, flanked by two polyketide chains, designated as the "upper" and "lower" chains, and a C5N cyclopentenone moiety attached to the lower chain[2][3]. The structural diversity within the manumycin family arises from variations in the length, saturation, and branching of these polyketide chains[2][4]. Manumycin-type compounds are known to exhibit a range of biological activities, including antibacterial, antifungal, and potent antitumor properties.
The Putative this compound Biosynthetic Pathway
While the complete biosynthetic gene cluster (BGC) for this compound has not been explicitly elucidated in published literature, a putative pathway can be constructed based on the well-characterized biosynthesis of related compounds such as asukamycin (B1667649) and colabomycin E, and the known structure of this compound. The biosynthesis is a hybrid polyketide-nonribosomal peptide pathway involving modular polyketide synthases (PKS) and various tailoring enzymes.
The core steps are as follows:
-
Formation of the mC7N Starter Unit: The biosynthesis is initiated with the formation of the central m-C7N core, 3-amino-4-hydroxybenzoic acid (3,4-AHBA), which serves as the starter unit for the lower polyketide chain. This precursor is derived from intermediates of primary metabolism.
-
Assembly of the Lower Polyketide Chain: A Type I PKS elongates the 3,4-AHBA starter unit with extender units, likely malonyl-CoA, to form the lower polyketide chain. The length and degree of unsaturation of this chain are determined by the specific domains within the PKS modules.
-
Assembly of the Upper Polyketide Chain: A separate set of Type I PKS modules is responsible for the synthesis of the upper polyketide chain, utilizing a specific starter unit and extender units. The starter unit for the upper chain is a key source of structural diversity among manumycins.
-
Chain Assembly and Modification: The fully assembled upper polyketide chain is transferred to the amino group of the 3,4-AHBA core of the lower chain intermediate, forming an amide bond. This reaction is likely catalyzed by an N-acyltransferase.
-
Formation and Attachment of the C5N Unit: The characteristic C5N unit is synthesized from 5-aminolevulinic acid and is subsequently attached to the lower polyketide chain.
-
Post-PKS Tailoring: A series of tailoring enzymes, including oxygenases and epoxidases, modify the assembled molecule to yield the final this compound structure.
Visualizing the Putative this compound Biosynthesis Pathway
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the manumycin group antibiotics (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
The Manumycin Family of Natural Products: A Technical Guide to their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the mechanism of action of the Manumycin class of compounds. The majority of the detailed mechanistic, quantitative, and methodological data presented herein is derived from studies on Manumycin A , the most extensively researched member of this family. Manumycin E , a structurally related analogue, is known to exhibit moderate inhibition of p21-Ras farnesyltransferase and weak cytotoxic activity. Due to the limited specific data available for this compound, the information on Manumycin A is presented as a representative model for the likely, though potentially less potent, biological activities of this compound.
Core Mechanism of Action: Farnesyltransferase Inhibition
The primary and most well-characterized mechanism of action for the Manumycin family is the inhibition of farnesyltransferase (FTase).[1][2] This enzyme catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX motif of various proteins, a crucial post-translational modification for their proper subcellular localization and function.[1] The most notable substrate of FTase is the Ras family of small GTPases, which are key regulators of cellular signal transduction pathways involved in proliferation, differentiation, and survival.[1][2] By acting as a competitive inhibitor of farnesyl pyrophosphate, Manumycin prevents the farnesylation and subsequent membrane association of Ras, thereby blocking its downstream signaling cascades.
Induction of Apoptosis
A significant consequence of Manumycin A's activity is the induction of apoptosis in a variety of cancer cell lines. This programmed cell death is initiated through multiple pathways, primarily converging on the intrinsic or mitochondrial pathway.
Key apoptotic events induced by Manumycin A include:
-
Regulation of Bcl-2 Family Proteins: Manumycin A has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization.
-
Caspase Activation: The change in mitochondrial membrane potential leads to the release of cytochrome c, which in turn activates a cascade of caspases. Specifically, Manumycin A treatment results in the activation of initiator caspase-9 and executioner caspase-3.
-
Induction of Reactive Oxygen Species (ROS): Manumycin A has been observed to increase the intracellular levels of ROS. This oxidative stress can further contribute to mitochondrial dysfunction and the initiation of apoptosis.
-
Inhibition of the PI3K/Akt Pathway: In some cancer cell lines, Manumycin A has been shown to inhibit the phosphorylation of PI3K and Akt, key components of a major cell survival pathway.
Signaling Pathway: Manumycin-Induced Apoptosis
Caption: Manumycin-induced apoptosis signaling pathway.
Anti-Angiogenic Effects
Manumycin has demonstrated anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis. The primary mechanism for this effect is the downregulation of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. By inhibiting Ras signaling, Manumycin can interfere with the transcriptional activation of the VEGF gene, leading to reduced VEGF expression and secretion. This, in turn, suppresses the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
Quantitative Data
The following tables summarize the reported inhibitory concentrations (IC50) of Manumycin A in various cancer cell lines. It is important to note that these values can vary depending on the cell line, assay conditions, and incubation time. As previously mentioned, specific IC50 data for this compound is not widely available, but it is reported to have weaker cytotoxic activity than Manumycin A.
Table 1: IC50 Values of Manumycin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SUIT-2 | Pancreatic Cancer | < 10 | |
| MIA PaCa-2 | Pancreatic Cancer | < 10 | |
| AsPC-1 | Pancreatic Cancer | < 10 | |
| BxPC-3 | Pancreatic Cancer | > 10 | |
| LNCaP | Prostate Cancer | 8.79 | |
| HEK293 | Human Embryonic Kidney | 6.60 | |
| PC3 | Prostate Cancer | 11.00 | |
| MSTO-211H | Malignant Pleural Mesothelioma | 8.3 | |
| H28 | Malignant Pleural Mesothelioma | 4.3 |
Table 2: Inhibitory Constants of Manumycin A against Farnesyltransferase
| Enzyme Source | Ki (µM) | Reference |
| Human | 4.40 | |
| C. elegans | 3.16 | |
| Rat Brain | 1.2 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the mechanism of action of the Manumycin family of compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Manumycin for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with Manumycin for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of proteins involved in apoptosis.
Protocol:
-
Lyse Manumycin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, PARP) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures.
Protocol:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated plate.
-
Treat the cells with Manumycin in the presence or absence of a pro-angiogenic stimulus (e.g., VEGF).
-
Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope and quantify parameters such as the number of branches, tube length, and number of loops.
Experimental and Logical Workflow Diagram
Caption: A typical experimental workflow for investigating the mechanism of action of this compound.
References
In-depth Technical Guide: The Biological Activity of Manumycin E Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manumycin E is a member of the manumycin class of antibiotics, which are polyketide-derived natural products isolated from Streptomyces species.[1] This technical guide provides a comprehensive overview of the currently available scientific information regarding the biological activity of this compound against Gram-positive bacteria. While research on this compound is limited, this document synthesizes the existing data on its antibacterial spectrum and proposes a likely mechanism of action based on related compounds.
Antibacterial Spectrum and Potency
Table 1: Summary of Reported Antibacterial Activity of this compound
| Bacterial Type | Activity Level | Specific Data |
| Gram-positive bacteria | Active | Specific MIC values are not publicly available. |
| Gram-negative bacteria | Generally weak | Active against Escherichia coli, but specific MIC is not reported. |
Proposed Mechanism of Action
The precise molecular mechanism of action of this compound in bacteria has not been definitively elucidated in the available literature. However, studies on other manumycin-class antibiotics, such as Amicoumacin A, suggest that the target is likely the bacterial ribosome, leading to the inhibition of protein synthesis.[2] Amicoumacin A has been shown to bind to the small ribosomal subunit and stabilize the interaction between the mRNA and the ribosome, thereby inhibiting the translocation step of protein synthesis.[2]
Based on this evidence, it is hypothesized that this compound may exert its antibacterial effect through a similar mechanism. The proposed signaling pathway for this inhibition is visualized below.
Caption: Proposed mechanism of this compound action on the bacterial ribosome.
Experimental Protocols
Detailed experimental protocols for determining the antibacterial activity of this compound are not explicitly described in the available literature. However, based on standard microbiological practices for assessing the MIC of novel antimicrobial agents, a generalized protocol can be outlined.
Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution method would be appropriate to determine the MIC of this compound against various Gram-positive bacteria.
Materials:
-
This compound
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
References
Manumycin E as a farnesyltransferase inhibitor
An In-depth Technical Guide to Manumycin E as a Farnesyltransferase Inhibitor
Introduction
This compound is a member of the manumycin class of antibiotics isolated from Streptomyces sp.[1]. Like other compounds in its class, it has garnered significant interest for its biological activities, particularly its role as an inhibitor of farnesyltransferase (FTase). Farnesyltransferase is a critical enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras superfamily of small GTPases. These proteins are key regulators of signal transduction pathways that control cell growth, proliferation, and differentiation.[2]. The biological activity of Ras is contingent upon its localization to the plasma membrane, a process that requires farnesylation[2][3]. By inhibiting FTase, this compound prevents Ras farnesylation, thereby disrupting its function and downstream signaling, which has significant implications for cancer therapy and the study of cell signaling.[4]. This guide provides a comprehensive technical overview of this compound and its analogs as farnesyltransferase inhibitors, detailing their mechanism of action, biochemical data, effects on cellular pathways, and relevant experimental protocols.
Mechanism of Action
Manumycin-class compounds function as potent inhibitors of farnesyltransferase. The mechanism of inhibition involves direct competition with the enzyme's natural substrate, farnesyl pyrophosphate (FPP). The upper polyketide chain of the manumycin molecule is structurally analogous to FPP, allowing it to bind to the FPP-binding site on the FTase enzyme. This competitive inhibition prevents the transfer of the farnesyl group to the cysteine residue within the C-terminal CAAX motif of target proteins like Ras. Consequently, the protein remains in its inactive, cytosolic form, unable to anchor to the cell membrane and participate in signal transduction cascades.. While Manumycin A is a well-characterized competitive inhibitor with respect to FPP, it acts as a noncompetitive inhibitor concerning the protein substrate.
Biochemical Data: Inhibitory Potency
The inhibitory activity of manumycin-class compounds against farnesyltransferase has been quantified through various biochemical assays. Manumycin A, the most studied compound in this class, demonstrates potent inhibition. While specific values for this compound are less commonly reported, it is known to have moderate inhibitory effects on the farnesylation of p21 Ras protein. Recent studies have highlighted that while effective, the IC50 values for Manumycin A are in the micromolar range, which is substantially higher than other newer, more specific farnesyltransferase inhibitors like Lonafarnib and Tipifarnib..
| Compound | Target Enzyme | Substrate Competition | IC50 | Ki | Organism/System | Reference |
| Manumycin A | Farnesyltransferase | Farnesyl Pyrophosphate (FPP) | 58.03 µM | 4.40 µM | Human | |
| Manumycin A | Farnesyltransferase | Farnesyl Pyrophosphate (FPP) | 45.96 µM | 3.16 µM | C. elegans | |
| This compound | Farnesyltransferase | Not specified | Moderate Inhibition | Not Reported | p21 Ras Protein | |
| Manumycin F | Farnesyltransferase | Not specified | Moderate Inhibition | Not Reported | p21 Ras Protein | |
| Manumycin G | Farnesyltransferase | Not specified | Moderate Inhibition | Not Reported | p21 Ras Protein |
Impact on Cellular Signaling Pathways
The inhibition of farnesyltransferase by this compound and its analogs has profound effects on intracellular signaling, primarily through the disruption of the Ras signaling cascade.
The Ras/MAPK and PI3K/Akt Pathways
Ras proteins, once activated, initiate multiple downstream signaling pathways critical for cell proliferation and survival, including the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. By preventing the membrane localization of Ras, manumycin effectively shuts down these cascades. Studies have shown that manumycin treatment leads to a reduction in the active, membrane-bound form of Ras, which in turn inhibits the phosphorylation of ERK1/2 and Akt. This interruption of key oncogenic pathways is a primary contributor to the anti-proliferative effects of the compound.
Caption: Ras signaling pathway and the inhibitory action of this compound.
Induction of Apoptosis
Beyond inhibiting proliferation, manumycin has been shown to induce apoptosis in various cancer cell lines, including prostate cancer. The mechanism often involves the intrinsic apoptosis pathway. Treatment with manumycin can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2 family protein balance subsequently triggers the activation of caspase-9 and the executioner caspase-3, leading to programmed cell death..
Experimental Protocols
This section details standardized protocols for assays relevant to the study of this compound as an FTase inhibitor.
Farnesyltransferase (FTase) Inhibition Assay (Fluorimetric)
This protocol is based on a homogenous, "mix-incubate-measure" assay that detects the farnesylation of a dansylated peptide substrate.
-
Principle: FTase catalyzes the transfer of a farnesyl group from FPP to a dansyl-labeled peptide substrate. The farnesylation of the peptide results in a change in its fluorescent properties, which can be measured to determine enzyme activity. Inhibition is quantified by a decrease in the fluorescence signal..
-
Materials:
-
Purified farnesyltransferase enzyme.
-
Assay Buffer (e.g., Tris-HCl, MgCl2, ZnCl2, DTT).
-
Farnesyl Pyrophosphate (FPP) solution.
-
Dansyl-peptide substrate (e.g., Dansyl-GCVLS).
-
This compound or other test inhibitors.
-
Black 384-well microplate.
-
Fluorescence plate reader (λex/em = 340/550 nm).
-
-
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.
-
Reaction Setup: In each well of the 384-well plate, add 5 µL of the inhibitor solution (or vehicle control).
-
Working Reagent Preparation: Prepare a fresh Working Reagent mix for all wells. For each reaction, combine Assay Buffer, FPP, and the Dansyl-peptide substrate.
-
Enzyme Addition: Add the purified FTase enzyme to the Working Reagent immediately before use.
-
Reaction Initiation: Add 25 µL of the complete, enzyme-containing Working Reagent to each well. Mix briefly by tapping the plate.
-
Measurement: Immediately measure the fluorescence intensity at time zero (T0). Incubate the plate at 30-37°C for 60 minutes. After incubation, read the final fluorescence intensity (T60). Alternatively, perform a kinetic reading over the 60-minute period.
-
Data Analysis: Calculate the change in fluorescence (T60 - T0). Determine the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of this compound on cultured cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1) or other relevant cell lines..
-
Complete cell culture medium.
-
This compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plate.
-
Microplate reader (absorbance at ~570 nm).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the results to determine the IC50, the concentration of this compound that causes a 50% reduction in cell viability.
-
Western Blotting for Ras Membrane Localization
This protocol is used to visually confirm that this compound inhibits the farnesylation-dependent localization of Ras to the cell membrane.
-
Principle: Cells are treated with this compound, and then cellular fractions (cytosolic and membrane) are separated. The amount of Ras protein in each fraction is detected by Western blotting. Effective inhibition will result in a decrease of Ras in the membrane fraction and a corresponding increase in the cytosolic fraction..
-
Materials:
-
Cultured cells and this compound.
-
Cell lysis buffer and fractionation kit.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody (e.g., anti-Ras).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treatment and Harvest: Treat cells with this compound or vehicle control. Harvest the cells.
-
Cellular Fractionation: Separate the cytosolic and membrane fractions using a commercial kit or standard differential centrifugation protocol.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary anti-Ras antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Compare the intensity of the Ras band in the membrane and cytosolic fractions between the treated and control samples. A decrease in the membrane fraction indicates inhibition of farnesylation.
-
Visualization of Workflows and Mechanisms
Caption: Workflow for screening and characterizing FTase inhibitors.
Caption: Logical flow of this compound's mechanism of action.
Conclusion
This compound, as part of the broader manumycin family, serves as a valuable tool for studying the biological roles of farnesyltransferase. Its mechanism as a competitive inhibitor of FPP binding effectively disrupts the localization and function of key signaling proteins like Ras. This disruption of the Ras-MAPK and PI3K-Akt pathways provides a clear basis for its observed anti-proliferative and pro-apoptotic effects in cancer cells. While newer, more potent FTase inhibitors have been developed, the study of manumycin continues to provide important insights into the complexities of cellular signaling and offers a foundational model for the development of novel therapeutic agents targeting protein prenylation. The detailed protocols and conceptual workflows presented in this guide offer a framework for researchers and drug development professionals to investigate and harness the properties of this compound and other farnesyltransferase inhibitors.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Screening of Manumycin E
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Manumycin E and its analogs. This compound belongs to the manumycin class of antibiotics isolated from Streptomyces sp.[1]. While specific data on this compound is limited, extensive research on its close analog, Manumycin A, has established this class of compounds as potent inhibitors of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins.[2][3]. Inhibition of the Ras signaling pathway is a key strategy in cancer therapy, making manumycins promising candidates for further investigation.[3][4].
This document summarizes the available quantitative cytotoxicity data, details the implicated signaling pathways, and provides standardized experimental protocols relevant to the evaluation of this compound's anticancer potential.
Quantitative Cytotoxicity Data
While this compound, F, and G have been identified and shown to possess moderate inhibitory effects on the farnesylation of the p21 ras protein, they have demonstrated only weak cytotoxic activity against the human colon tumor cell line HCT-116 in initial studies.[1]. The majority of detailed quantitative cytotoxicity data comes from studies on Manumycin A, which is often used as the reference compound for this class. These findings provide a valuable baseline for assessing the potential of this compound.
| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Exposure Time | Citation |
| SW480 | Colorectal Carcinoma | Manumycin | 45.05 | 24 hours | [5] |
| Caco-2 | Colorectal Carcinoma | Manumycin | 43.88 | 24 hours | [5] |
| LNCaP | Prostate Cancer | Manumycin A | 8.79 | 48 hours | [6] |
| PC3 | Prostate Cancer | Manumycin A | 11.00 | 48 hours | [6] |
| HEK293 | Human Embryonic Kidney | Manumycin A | 6.60 | 48 hours | [6] |
| Tca8113 | Tongue Carcinoma | Manumycin | 11.33 | Not Specified | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Manumycin A | ~5.0 (causes ~70% viability loss) | 24 hours | [8] |
| HepG2 | Hepatocellular Carcinoma | Manumycin | 20.0 (induces DNA fragmentation) | 12 hours | [9] |
Mechanisms of Action and Key Signaling Pathways
Manumycin's cytotoxic effects are attributed to its ability to modulate several critical signaling pathways, primarily through the inhibition of farnesyltransferase.
Farnesyltransferase Inhibition and Ras Pathway
The canonical mechanism of action for the manumycin class is the competitive inhibition of farnesyltransferase (FTase).[2][10]. This enzyme attaches a farnesyl group to a cysteine residue in the C-terminal "CAAX-box" of various proteins, most notably Ras.[6]. Farnesylation is essential for anchoring Ras to the cell membrane, a prerequisite for its function. By preventing this, Manumycin blocks the entire Ras/Raf/ERK signaling cascade, which is critical for cell proliferation and survival.[3].
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adipogen.com [adipogen.com]
- 4. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumourcells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Manumycin A inhibits triple-negative breast cancer growth through LC3-mediated cytoplasmic vacuolation death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manumycin induces apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Manumycin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and biological activity of Manumycin E, a member of the manumycin class of antibiotics. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Spectroscopic Data for this compound
The structure of this compound was established through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] While the precise experimental data from the original publication by Shu et al. (1994) is not publicly available, this section outlines the expected data based on the known structure of this compound and typical values for related compounds.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for determining the molecular formula and fragmentation pattern of natural products like this compound.
Table 1: Representative Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₀H₃₄N₂O₇ |
| Molecular Weight | 534.6 g/mol |
| Ionization Mode | ESI- |
| Observed m/z [M-H]⁻ | Data not available |
| Calculated m/z [M-H]⁻ | 533.2291 |
| Major Predicted Fragments (m/z) | Proposed Structure |
| Placeholder | Placeholder for fragment structure |
| Placeholder | Placeholder for fragment structure |
| Placeholder | Placeholder for fragment structure |
Note: The fragmentation data are representative and would be determined experimentally via tandem mass spectrometry (MS/MS).
Nuclear Magnetic Resonance (NMR) Data
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure of this compound, including the stereochemistry. The chemical shifts are influenced by the electronic environment of each nucleus.
Table 2: Representative ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Placeholder | Placeholder value | e.g., d, t, q, m | Placeholder value |
| Placeholder | Placeholder value | e.g., d, t, q, m | Placeholder value |
| Placeholder | Placeholder value | e.g., d, t, q, m | Placeholder value |
| Placeholder | Placeholder value | e.g., d, t, q, m | Placeholder value |
| Placeholder | Placeholder value | e.g., d, t, q, m | Placeholder value |
Table 3: Representative ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Placeholder | Placeholder value |
| Placeholder | Placeholder value |
| Placeholder | Placeholder value |
| Placeholder | Placeholder value |
| Placeholder | Placeholder value |
Note: The NMR data presented are placeholders and representative of a manumycin-type structure. Actual experimental values would be obtained from 1D and 2D NMR experiments.
Experimental Protocols
The following sections describe generalized protocols for the isolation and spectroscopic analysis of this compound, based on common methodologies for natural product chemistry.
Isolation and Purification of this compound
This compound is a secondary metabolite produced by Streptomyces sp.[1] The isolation process typically involves fermentation, extraction, and chromatographic purification.
Protocol:
-
Fermentation: Streptomyces sp. is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Extraction: The culture broth is harvested and extracted with an organic solvent such as ethyl acetate (B1210297) to partition the secondary metabolites.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate this compound.
-
Purity Analysis: The purity of the isolated compound is assessed using analytical HPLC.
NMR Spectroscopic Analysis
NMR experiments are performed to determine the chemical structure of the isolated compound.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Experiments:
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through space correlations between protons.
-
Mass Spectrometry Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition and to gain structural information through fragmentation analysis.
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is typically used.
Sample Preparation: A dilute solution of purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is prepared.
Analysis:
-
Full Scan MS: To determine the accurate mass of the molecular ion and deduce the elemental composition.
-
Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID) to produce a characteristic fragmentation pattern, which aids in structure elucidation.
Biological Activity and Signaling Pathway
Manumycins are known for their biological activities, including their role as inhibitors of farnesyltransferase, an enzyme involved in the post-translational modification of Ras proteins. Inhibition of Ras farnesylation disrupts its signaling pathway, which is often hyperactivated in cancer cells, leading to apoptosis.
This guide provides a foundational understanding of the spectroscopic characterization and biological context of this compound. Further research and access to the original experimental data would provide more precise details for drug development and scientific exploration.
References
Manumycin E chemical formula and molecular weight
An in-depth examination of the chemical properties, biological activity, and mechanisms of action of the polyketide antibiotic, Manumycin E. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical and Physical Properties
This compound is a member of the manumycin class of antibiotics, characterized by a complex polyketide structure. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C30H34N2O7 | [1][2] |
| Molecular Weight | 534.61 g/mol | [1][2] |
| Appearance | Pale yellow powder | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [4] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, primarily as an antibacterial agent and as an inhibitor of a key enzyme in cellular signaling pathways.
Antibacterial Activity
This compound is active against Gram-positive bacteria[1][5]. Its efficacy against Gram-negative bacteria is generally weak, with some effect observed against Escherichia coli[6]. It has not been shown to have activity against fungi[6][7].
Inhibition of Farnesyltransferase
A significant aspect of this compound's biological profile is its moderate inhibitory effect on the enzyme farnesyl:protein transferase (FPTase)[1][5]. This enzyme is crucial for the post-translational modification of the p21-ras protein, a key component in cellular signal transduction pathways that regulate cell growth and proliferation[8][9]. By inhibiting the farnesylation of p21-ras, this compound can interfere with these signaling cascades.
Cytotoxic Activity
This compound has demonstrated weak cytotoxic activity against the human colon tumor cell line HCT-116[1][5]. This anti-proliferative effect is likely linked to its inhibition of farnesyltransferase and subsequent disruption of Ras signaling.
Signaling Pathways Influenced by Manumycins
The primary molecular target of the manumycin family of compounds is farnesyltransferase, leading to the disruption of the Ras signaling pathway. This interference can subsequently trigger apoptotic pathways.
By inhibiting Farnesyl:protein transferase (FPTase), this compound prevents the farnesylation of Ras, a critical step for its localization to the cell membrane and subsequent activation of downstream pro-proliferative and survival pathways.
Manumycins can induce apoptosis through the intrinsic mitochondrial pathway. This is achieved by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to the activation of a caspase cascade.
Experimental Protocols
The following sections outline the general methodologies employed in the study of this compound.
Isolation and Purification of this compound
Manumycins E, F, and G were first isolated from the culture broth of Streptomyces sp. strain WB-8376[1]. The general workflow for isolation is as follows:
The structure of the isolated compound was then established using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[1][2].
Antibacterial Susceptibility Testing
The antibacterial activity of this compound is typically determined using broth or agar (B569324) dilution methods to establish the Minimum Inhibitory Concentration (MIC)[10].
-
Inoculum Preparation : A standardized suspension of the test bacteria is prepared.
-
Serial Dilution : The compound is serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) in a multi-well plate.
-
Inoculation : Each well is inoculated with the bacterial suspension.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Farnesyltransferase Inhibition Assay
The inhibitory effect of this compound on farnesyltransferase can be assessed using an in vitro enzyme assay[4][11].
-
Reaction Mixture : A reaction mixture is prepared containing purified farnesyltransferase, farnesyl pyrophosphate (the substrate), and a farnesyl-acceptor peptide (e.g., a biotinylated peptide).
-
Inhibitor Addition : Varying concentrations of this compound are added to the reaction mixture.
-
Incubation : The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 37°C).
-
Detection : The amount of farnesylated peptide is quantified. This can be done using various methods, such as scintillation counting if a radiolabeled substrate is used, or through a non-radioactive method like a filter-binding assay or fluorescence-based detection.
-
IC50 Calculation : The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on cell lines like HCT-116 is commonly measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[8].
-
Cell Seeding : HCT-116 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition : The MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell Viability Calculation : The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value can be determined.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure of manumycin. I. Characterization, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nisamycin, a new manumycin group antibiotic from Streptomyces sp. K106. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unito.it [iris.unito.it]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. woah.org [woah.org]
- 10. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Producers of Manumycin-Type Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural producers of manumycin-type antibiotics, their biosynthetic pathways, and detailed experimental protocols for their cultivation, extraction, and purification. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery, development, and production of these promising bioactive compounds.
Introduction to Manumycin-Type Antibiotics
Manumycin-type antibiotics are a family of polyketide natural products characterized by a central m-C7N (meta-amino-C7N-cyclitol) core, typically flanked by two polyketide chains. These compounds exhibit a broad range of biological activities, including antibacterial, antifungal, and potent antitumor properties. Their unique mode of action, often involving the inhibition of enzymes such as Ras farnesyltransferase, makes them attractive candidates for drug development. The structural diversity within this family, arising from variations in the polyketide side chains, offers a rich scaffold for the discovery of novel therapeutic agents.
Natural Producers of Manumycin-Type Antibiotics
The primary producers of manumycin-type antibiotics are actinomycetes, particularly those belonging to the genus Streptomyces. Several species have been identified and characterized as producers of specific manumycin analogues. More recently, exploration of diverse environments, including marine ecosystems, has led to the discovery of new producer organisms.
Streptomyces Species
Streptomyces is a well-known genus for its prolific production of a wide array of secondary metabolites, including a majority of clinically used antibiotics. Several Streptomyces species have been identified as producers of manumycin-type compounds:
-
Streptomyces parvulus is the original producer of manumycin A .
-
Streptomyces nodosus subsp. asukaensis is the source of asukamycin (B1667649) , a prominent member of the manumycin family.[1]
-
Streptomyces aureus SOK1/5-04 produces colabomycin E .
-
Streptomyces sp. K106 has been identified as the producer of nisamycin .[2]
-
Streptomyces sp. WB-8376 is known to produce manumycins E, F, and G .
-
Streptomyces griseoaurantiacus , a marine-derived species, also produces manumycin-type derivatives.
Other Actinomycetes
Beyond the Streptomyces genus, other actinomycetes have been found to harbor the genetic potential for producing manumycin-type antibiotics:
-
Saccharothrix espanaensis contains a cryptic biosynthetic gene cluster for a novel manumycin-type compound.[3]
-
Salinispora pacifica , a marine actinomycete, produces pacificamide , a unique manumycin-type metabolite.
Quantitative Production of Manumycin-Type Antibiotics
The production yields of manumycin-type antibiotics can vary significantly depending on the producing strain and fermentation conditions. While wild-type strains often produce these compounds in low titers, genetic engineering and optimization of fermentation parameters can lead to substantial improvements in yield.
| Antibiotic | Producer Organism | Production Titer (Wild-Type) | Production Titer (Engineered/Optimized) | Reference |
| Asukamycin | Streptomyces nodosus subsp. asukaensis | ~15 mg/L | ~210 mg/L (14-fold increase with overexpression of regulatory genes) | [4][5] |
| Manumycin A | Streptomyces parvulus | Not explicitly quantified in the provided search results. | Optimization strategies have been explored, but specific yield improvements are not detailed in the provided search results. | |
| Nisamycin | Streptomyces sp. K106 | Not explicitly quantified in the provided search results. | Not explicitly quantified in the provided search results. | [2] |
Experimental Protocols
This section provides detailed methodologies for the cultivation of producer organisms, and the extraction and purification of manumycin-type antibiotics. These protocols are based on established methods and can be adapted for specific research needs.
Cultivation of Producer Organisms
Several media have been successfully used for the cultivation of manumycin-producing actinomycetes. The choice of medium can significantly impact the production of secondary metabolites.
Seed Media:
-
YM Medium (for S. nodosus) :
-
Yeast Extract: 0.3%
-
Malt Extract: 0.3%
-
Peptone: 0.5%
-
Dextrose: 1%
-
Agar: 2% (for solid media)
-
-
ISP2 Medium (for S. parvulus) :
-
Malt Extract: 1%
-
Yeast Extract: 0.4%
-
Dextrose: 0.4%
-
pH: 7.2
-
Production Media:
-
Asukamycin Production Medium (for S. nodosus) :
-
Detailed composition can be found in Hu and Floss, 2004.
-
-
Actinomycin D Production Medium (for S. parvulus) :
-
Yeast Extract: 0.5%
-
Dextrose: 1.0%
-
Starch: 2.0%
-
Casein enzyme hydrolysate: 0.5%
-
Ammonium sulphate: 0.5%
-
Calcium carbonate: 0.4%
-
-
Inoculum Preparation : Prepare a seed culture by inoculating a suitable seed medium with spores or a vegetative mycelial suspension of the producer strain. Incubate for 2-3 days at 28-30°C with shaking (180-200 rpm).
-
Production Culture : Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubation : Incubate the production culture for 5-7 days at 28-30°C with vigorous shaking (200-250 rpm).
-
Monitoring : Monitor the production of the target antibiotic using methods such as HPLC or bioassays.
Extraction and Purification
-
Harvesting : After fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 8000 rpm for 10 minutes at 4°C).[6]
-
Solvent Extraction :
-
From Culture Broth (for extracellular compounds) : Extract the supernatant with an equal volume of ethyl acetate (B1210297). Repeat the extraction 2-3 times.
-
From Mycelium (for intracellular compounds) : Extract the mycelial pellet with methanol. Repeat the extraction 2-3 times.[6]
-
-
Concentration : Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
-
Silica (B1680970) Gel Chromatography :
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).
-
Apply the concentrated extract to a silica gel column.
-
Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the desired compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
Pool the fractions containing the manumycin-type antibiotic from the silica gel chromatography.
-
Concentrate the pooled fractions and dissolve the residue in a suitable solvent for HPLC.
-
Perform preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% formic acid).[7]
-
Collect the peak corresponding to the target antibiotic.
-
-
Final Steps :
-
Evaporate the solvent from the purified fraction to obtain the pure manumycin-type antibiotic.
-
Confirm the identity and purity of the compound using analytical techniques such as mass spectrometry and NMR.
-
Biosynthetic and Regulatory Pathways
The biosynthesis of manumycin-type antibiotics involves a complex interplay of polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and various tailoring enzymes. The genetic blueprints for these pathways are typically clustered together in the producer organism's genome.
Asukamycin Biosynthetic Pathway
The biosynthetic gene cluster for asukamycin in Streptomyces nodosus subsp. asukaensis has been extensively studied. The pathway involves the assembly of three key precursors: 3-amino-4-hydroxybenzoic acid (3,4-AHBA), a C5N unit derived from 5-aminolevulinic acid, and two polyketide chains.[8][9]
Caption: Proposed biosynthetic pathway of asukamycin.
Regulatory Cascade of Asukamycin Biosynthesis
The production of asukamycin is tightly regulated at the transcriptional level. The biosynthetic gene cluster contains several regulatory genes (asuR1-asuR6) that control the expression of the biosynthetic genes. These regulators respond to various physiological and environmental signals.
Caption: Simplified regulatory cascade for asukamycin biosynthesis.
Experimental Workflow for Isolation and Purification
The following diagram outlines a general experimental workflow for the isolation and purification of manumycin-type antibiotics from a fermentation culture.
Caption: General workflow for manumycin-type antibiotic purification.
Conclusion
The manumycin family of antibiotics represents a rich and diverse source of bioactive molecules with significant therapeutic potential. The continued exploration of novel microbial habitats, combined with advances in genetic engineering and fermentation technology, promises to unlock further diversity within this fascinating class of natural products. This technical guide provides a foundational resource for researchers to build upon in their efforts to discover, characterize, and develop new manumycin-type antibiotics for the benefit of human health.
References
- 1. A new antibiotic,, asukamycin, produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nisamycin, a new manumycin group antibiotic from Streptomyces sp. K106. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. Transcriptional regulation and increased production of asukamycin in engineered Streptomyces nodosus subsp. asukaensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical and Genetic Insights into Asukamycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Further studies on the biosynthesis of the manumycin-type antibiotic, asukamycin, and the chemical synthesis of protoasukamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Utilizing Manumycin E in Cancer Cell Line Studies
Introduction
Manumycin E belongs to the manumycin class of antibiotics, which are recognized as natural inhibitors of farnesyltransferase (FTase).[1] Farnesylation is a critical post-translational modification required for the proper function and membrane localization of several proteins involved in signal transduction, most notably the Ras family of small GTPases.[2] Since mutated Ras proteins are key drivers in many human cancers, inhibiting their function via farnesyltransferase inhibitors (FTIs) like the manumycins represents a significant therapeutic strategy.[2][3]
While specific research on this compound is limited, extensive studies on other manumycin-class compounds, such as Manumycin A, have elucidated a multi-faceted anti-cancer mechanism. These compounds have been shown to inhibit proliferation, induce apoptosis (programmed cell death), and modulate key signaling pathways in various cancer cell lines.[4] The primary mechanisms involve the disruption of the Ras-PI3K-AKT signaling cascade and the induction of intracellular reactive oxygen species (ROS), leading to mitochondrial-mediated apoptosis.
These application notes provide a comprehensive overview and detailed protocols for researchers investigating the anti-tumor effects of this compound in cancer cell lines, leveraging the established knowledge from the broader manumycin class.
Mechanism of Action
This compound, as a farnesyltransferase inhibitor, primarily functions by competing with the farnesyl pyrophosphate substrate, thereby preventing the farnesylation of Ras proteins. This initiates a cascade of downstream effects:
-
Inhibition of Ras Signaling: Unfarnesylated Ras remains inactive in the cytosol, unable to associate with the cell membrane and transduce mitogenic signals. This leads to the shutdown of downstream effector pathways critical for cell proliferation and survival, including the PI3K/AKT pathway.
-
Induction of Oxidative Stress: Treatment with manumycins has been shown to significantly increase the intracellular levels of Reactive Oxygen Species (ROS). This oxidative stress can damage cellular components and trigger apoptotic pathways. There appears to be a feedback loop where ROS accumulation further inhibits the PI3K/AKT pathway.
-
Activation of Intrinsic Apoptosis: The combination of signaling pathway inhibition and oxidative stress converges on the mitochondria. This leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. The subsequent mitochondrial perturbation activates the intrinsic apoptotic pathway, characterized by the activation of caspase-9, which in turn activates executioner caspase-3, leading to PARP cleavage and cell death.
Caption: this compound signaling pathway in cancer cells.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of manumycin-class compounds in various cancer cell lines as reported in the literature. These values can serve as a starting point for determining the optimal concentration range for this compound in new experimental systems.
| Cancer Cell Line | Compound | IC₅₀ Value (µM) | Treatment Duration (hours) | Reference |
| SW480 (Colorectal) | Manumycin | 45.05 | 24 | |
| Caco-2 (Colorectal) | Manumycin | 43.88 | 24 | |
| HCT-116 (Colon) | Manumycins E, F, G | Weak Cytotoxicity | Not Specified | |
| DU145 (Prostate) | Manumycin | Not Specified (Apoptosis Induced) | Not Specified | |
| PC-3 (Prostate) | Manumycin | Not Specified (Apoptosis Induced) | Not Specified | |
| LNCaP (Prostate) | Manumycin | Dose-dependent decrease in viability | 48 | |
| 22Rv1 (Prostate) | Manumycin | Dose-dependent decrease in viability | 48 | |
| HepG2 (Hepatocellular) | Manumycin | Dose-dependent inhibition | Not Specified |
Experimental Protocols
A typical workflow for evaluating this compound involves initial viability screening followed by more detailed mechanistic assays.
Caption: General experimental workflow for this compound evaluation.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells and plot the results to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection (Annexin V/PI Flow Cytometry)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured in 6-well plates and treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS (Phosphate-Buffered Saline), ice-cold
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound for the desired time, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measurement of Intracellular ROS
This protocol uses the fluorescent probe DCFDA to measure intracellular ROS levels.
Materials:
-
Cells cultured in 6-well plates or 96-well black plates
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFDA) probe
-
Serum-free medium
-
N-acetyl-l-cysteine (NAC) as a positive control/ROS scavenger
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in previous protocols. If using a scavenger, pre-treat cells with NAC (e.g., 2.5 mM) for 1 hour before adding this compound.
-
Probe Loading: After treatment, remove the medium and wash the cells once with PBS. Add serum-free medium containing 10 µM DCFDA to each well.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFDA solution and wash the cells twice with PBS to remove any excess probe.
-
Data Acquisition:
-
Plate Reader: Add 100 µL of PBS to each well and measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Flow Cytometer: Harvest and resuspend cells in PBS for analysis.
-
-
Analysis: Normalize the fluorescence intensity of treated samples to the control to determine the fold change in ROS production.
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in the expression or phosphorylation status of key proteins in signaling pathways.
Materials:
-
Cells cultured and treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-caspase-9, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Manumycin E Treatment Protocol for HCT-116 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the treatment of HCT-116 human colorectal carcinoma cells with Manumycin E. This compound, a natural microbial metabolite, is recognized as a farnesyltransferase inhibitor and has demonstrated anti-tumor effects in various cancer cell lines. In colorectal cancer (CRC) cells, this compound has been shown to inhibit proliferation and induce apoptosis in a time- and dose-dependent manner.[1][2]
The primary mechanisms of action for this compound in colorectal cancer cells involve the generation of reactive oxygen species (ROS) and the subsequent blockade of critical cell survival signaling pathways, including the PI3K-AKT and Ras-ERK pathways.[1][3] This leads to the activation of the intrinsic apoptotic cascade, characterized by the cleavage of caspase-9 and poly(ADP-ribose) polymerase (PARP).[1][4]
Data Presentation
Table 1: this compound IC50 Values in Colorectal Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| SW480 | 24 | 45.05 | [1] |
| Caco-2 | 24 | 43.88 | [1] |
| COLO320-DM | Not Specified | 3.58 | [3] |
Note: While the specific IC50 for HCT-116 cells was not identified in the searched literature, the values for other colorectal cancer cell lines provide a strong basis for determining effective concentration ranges.
Mandatory Visualizations
Experimental Protocols
Cell Culture and Maintenance
HCT-116 cells are typically cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on HCT-116 cells.
Materials:
-
HCT-116 cells
-
96-well plates
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range of 0 to 50 µM based on the IC50 values in other CRC cell lines.[1]
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
HCT-116 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HCT-116 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in the PI3K-AKT and Ras-ERK signaling pathways and apoptosis.
Materials:
-
HCT-116 cells
-
6-well plates or larger flasks
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-caspase-9, anti-PARP, anti-Bcl-2, anti-Bax, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed HCT-116 cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection system.
-
Use a loading control like GAPDH or β-actin to normalize the protein expression levels.
References
- 1. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumourcells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay of Manumycin E
Introduction
Manumycins are a class of polyketide antibiotics isolated from Streptomyces species. While research has primarily focused on Manumycin A, other members of this class, such as Manumycin E, are also of interest for their potential biological activities. This document outlines the application of this compound in in vitro anti-inflammatory assays. Due to the limited availability of specific data for this compound, the protocols and expected outcomes described herein are largely based on studies conducted with the structurally similar compound, Manumycin A. It is presumed that this compound will exhibit a comparable mechanism of action.
Manumycin A has been shown to exert anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators.[1] This is achieved through the modulation of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4][5] These pathways are central to the inflammatory response, and their inhibition represents a key strategy in the development of novel anti-inflammatory therapeutics.
These application notes provide detailed protocols for assessing the anti-inflammatory potential of this compound in a laboratory setting, targeting researchers in immunology, pharmacology, and drug discovery.
Data Presentation
The following table summarizes the reported in vitro anti-inflammatory activity of Manumycin A, which can be used as a reference for designing experiments with this compound.
| Cell Line | Stimulant | Inhibitor | Concentration Range | Inhibited Mediators | Reference |
| THP-1 cells, Human Peripheral Blood Monocytes | TNF-α | Manumycin A | 0.25-1 µM | IL-1β, IL-6, IL-8 | [1] |
| THP-1 cells | TNF-α | Manumycin A | 0.3 µg/mL | IL-1β, IL-18 | [6] |
| COLO320-DM cells | - | Manumycin | IC50= 2.40 ± 0.67 μM | p42MAPK/ERK2 phosphorylation | [2] |
Experimental Protocols
Cell Culture and Maintenance
Cell Line: Human monocytic cell line (THP-1) or murine macrophage cell line (RAW 264.7).
Culture Medium:
-
RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
For THP-1 cells, differentiation into a macrophage-like phenotype can be induced by treatment with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh, PMA-free medium.
In Vitro Anti-inflammatory Assay
This protocol is designed to assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with Lipopolysaccharide (LPS).
Materials:
-
Differentiated THP-1 cells or RAW 264.7 cells
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Seed the differentiated THP-1 or RAW 264.7 cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours. Include a vehicle control (medium with solvent).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group (cells with medium only) and an LPS-only control group.
-
After the incubation period, collect the cell culture supernatants and store them at -80°C until analysis.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is to determine the effect of this compound on the activation of NF-κB and MAPK signaling pathways.
Materials:
-
Differentiated THP-1 cells or RAW 264.7 cells
-
LPS
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-p65, p65, phospho-ERK1/2, ERK1/2, phospho-p38, p38, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed the cells in 6-well plates and differentiate as described previously.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for a shorter duration suitable for observing protein phosphorylation (e.g., 15-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assay.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. Manumycin A downregulates release of proinflammatory cytokines from TNF alpha stimulated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumourcells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding of manumycin A inhibits IkappaB kinase beta activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 107 Immunomodulatory Effects of Manumycin-type Antibiotics on Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Manumycin E's Inhibition of p21 Ras Farnesylation: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in measuring the inhibitory effects of Manumycin E on p21 Ras farnesylation. This compound, a natural product originally identified as an antibiotic, has garnered significant interest as a potent inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of Ras proteins.
Introduction to Ras Farnesylation and this compound
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling molecules that regulate a wide array of cellular processes, including proliferation, differentiation, and survival. The biological activity of Ras proteins is critically dependent on their localization to the inner leaflet of the plasma membrane. This localization is initiated by a post-translational modification called farnesylation, where a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid group is covalently attached to a cysteine residue within the C-terminal CAAX motif of the nascent Ras protein. This reaction is catalyzed by the enzyme farnesyltransferase (FTase).
Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras signaling and uncontrolled cell growth. By preventing the farnesylation of Ras, FTase inhibitors (FTIs) like this compound block its membrane association and subsequent activation of downstream oncogenic signaling pathways, making them a compelling class of anti-cancer agents. This compound acts as a competitive inhibitor of FTase with respect to FPP.[1] While Manumycin A is the most extensively studied compound in this class, this compound, along with F and G, are also recognized as members of the manumycin family with moderate inhibitory effects on p21 ras farnesylation.[2]
These application notes will detail the experimental procedures to quantify the inhibitory effect of this compound on p21 Ras farnesylation and its downstream consequences.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of Manumycin A (a closely related and well-studied analog of this compound) against various cancer cell lines and in cell-free enzymatic assays. These values provide a benchmark for researchers designing experiments with this compound.
Table 1: IC50 Values of Manumycin A in Cancer Cell Lines (Cell Viability)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 8.79 | [3] |
| HEK293 | Human Embryonic Kidney | 6.60 | [3] |
| PC3 | Prostate Cancer | 11.00 | [3] |
| Ki-ras-transformed fibrosarcoma | Fibrosarcoma | Not specified, but shows significant growth inhibition |
Table 2: IC50 and Ki Values of Manumycin A in Cell-Free Farnesyltransferase (FTase) Assays
| Enzyme Source | Parameter | Value (µM) | Reference |
| Human FTase | IC50 | 58.03 | |
| Human FTase | Ki | 4.40 | |
| C. elegans FTase | IC50 | 45.96 | |
| C. elegans FTase | Ki | 3.16 | |
| Yeast PFT | IC50 | 5 | |
| Rat Brain PFT | Ki | 1.2 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Ras signaling pathway, the mechanism of this compound inhibition, and the general experimental workflow for assessing its efficacy.
Caption: Ras signaling pathway and this compound's point of inhibition.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the inhibition of p21 Ras farnesylation by this compound.
Protocol 1: In Vitro Farnesyltransferase (FTase) Assay
This protocol is designed to measure the direct inhibitory effect of this compound on FTase activity in a cell-free system. This assay can be adapted from commercially available kits or set up using purified components.
Materials:
-
Purified farnesyltransferase (human recombinant)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Black 96-well microplate
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~550 nm)
Procedure:
-
Prepare Reagents: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Setup: In each well of the black 96-well plate, add the following in order:
-
Assay Buffer
-
This compound dilution (or DMSO for control)
-
Purified FTase enzyme
-
-
Initiate Reaction: Add the dansylated peptide substrate and FPP to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Analysis of p21 Ras Cellular Localization by Subcellular Fractionation and Western Blot
This protocol determines the effect of this compound on the subcellular localization of p21 Ras, specifically its presence in the membrane versus the cytosolic fraction.
Materials:
-
Cancer cell line of interest (e.g., with a known Ras mutation)
-
This compound
-
Cell culture reagents
-
Subcellular fractionation buffer kit (or prepare hypotonic and membrane extraction buffers)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-Pan-Ras, anti-Na+/K+ ATPase (membrane marker), anti-GAPDH (cytosolic marker)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 24-48 hours).
-
Cell Harvesting and Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Perform subcellular fractionation according to the kit manufacturer's protocol or a standard biochemical method. This typically involves initial lysis in a hypotonic buffer to release cytosolic contents, followed by centrifugation to pellet the nuclei and membranes. The supernatant is the cytosolic fraction.
-
The pellet is then lysed with a stronger detergent-containing buffer to solubilize membrane proteins.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against Pan-Ras.
-
To ensure proper fractionation, probe separate blots (or strip and re-probe) with antibodies against a membrane marker (Na+/K+ ATPase) and a cytosolic marker (GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for Ras in both fractions.
-
Observe the shift of Ras from the membrane fraction to the cytosolic fraction with increasing concentrations of this compound.
-
Protocol 3: Assessment of Downstream Ras Signaling by Western Blot for Phospho-ERK1/2
This protocol measures the effect of this compound on the activation of the downstream MAPK/ERK pathway by quantifying the phosphorylation of ERK1/2.
Materials:
-
Same as Protocol 2, with the addition of:
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 2.
-
Lyse the cells in a whole-cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting as described in Protocol 2.
-
Probe one membrane with the anti-phospho-ERK1/2 antibody.
-
Probe a parallel membrane with the anti-total-ERK1/2 antibody to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each treatment condition.
-
A decrease in this ratio indicates inhibition of the Ras signaling pathway.
-
Protocol 4: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol assesses the overall effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) for a desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.
-
Plot the percent viability against the log of this compound concentration to determine the IC50 value.
-
These protocols provide a comprehensive framework for investigating the inhibitory effects of this compound on p21 Ras farnesylation and its downstream cellular consequences. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols: Manumycin E for Inducing Apoptosis in Tumor Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Manumycin E, often referred to as Manumycin A, is a natural product originally isolated from Streptomyces parvulus. It is a potent inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins and other farnesylated proteins involved in cellular signaling pathways.[1] By inhibiting farnesyltransferase, this compound disrupts the proper localization and function of Ras, a key proto-oncogene frequently mutated in human cancers. This disruption of Ras signaling, along with other cellular effects, can lead to the induction of apoptosis in a variety of tumor cells, making this compound a subject of interest in cancer research and drug development.[2][3] This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in tumor cells.
Mechanism of Action
This compound induces apoptosis primarily through the intrinsic or mitochondrial pathway. The core mechanism involves the inhibition of Ras farnesylation, which in turn affects downstream signaling cascades that regulate cell survival and death. In several cancer cell lines, the apoptotic effects of this compound have been linked to the following key events:
-
Regulation of Bcl-2 Family Proteins: this compound has been shown to modulate the expression of Bcl-2 family proteins, which are central regulators of the intrinsic apoptosis pathway.[4] Specifically, it can downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax.[2] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.
-
Activation of Caspases: The altered balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. This triggers the activation of initiator caspases, such as caspase-9, which then activate executioner caspases, like caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
-
Involvement of Other Signaling Pathways: In some cellular contexts, this compound-induced apoptosis also involves the upregulation of p53 and p21WAF1, and the inhibition of the nuclear factor-kappaB (NF-κB) pathway. Additionally, an increase in cellular reactive oxygen species (ROS) levels has been observed, which can contribute to the induction of apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| LNCaP | Prostate Cancer | Not explicitly stated, but significant decrease in viability at 32 µM | 48 hours | |
| 22Rv1 | Prostate Cancer | Not explicitly stated, but significant decrease in viability at 32 µM | 48 hours | |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but apoptosis observed at 20 µM | 12 hours | |
| MSTO-211H | Malignant Pleural Mesothelioma | 8.3 µM | 48 hours | |
| H28 | Malignant Pleural Mesothelioma | 4.3 µM | 48 hours | |
| Tca8113 | Tongue Carcinoma | 11.33 µmol/L | Not specified | |
| C4-2B | Castration-Resistant Prostate Cancer | ~250 nM (non-cytotoxic dose used in study) | 48 hours | |
| PC-3 | Prostate Cancer | Not explicitly stated | Not specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-9, anti-caspase-3, anti-PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described in previous protocols.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
References
- 1. Manumycin inhibits farnesyltransferase and induces apoptosis of drug-resistant interleukin 6-producing myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumourcells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
Application Notes and Protocols for Assessing the Antibacterial Activity of Manumycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manumycin E is a member of the manumycin class of antibiotics, which are polyketide natural products produced by Streptomyces species.[1] This class of compounds has garnered interest for its diverse biological activities. This compound has demonstrated activity against Gram-positive bacteria.[1] These application notes provide detailed protocols for the systematic evaluation of the antibacterial properties of this compound, focusing on the determination of its minimum inhibitory concentration (MIC) and the assessment of its inhibitory activity using the disk diffusion method.
Data Presentation
The following tables are templates for presenting quantitative data obtained from the described experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | ATCC Strain No. | This compound MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | 25923 | [Insert Data] | Vancomycin | [Insert Data] |
| Bacillus subtilis | 6633 | [Insert Data] | Penicillin | [Insert Data] |
| Enterococcus faecalis | 29212 | [Insert Data] | Ampicillin | [Insert Data] |
| Escherichia coli | 25922 | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa | 27853 | [Insert Data] | Gentamicin | [Insert Data] |
Table 2: Zone of Inhibition for this compound
| Test Microorganism | ATCC Strain No. | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 25923 | 10 | [Insert Data] | Vancomycin (30 µg) | [Insert Data] |
| 30 | [Insert Data] | ||||
| 50 | [Insert Data] | ||||
| Bacillus subtilis | 6633 | 10 | [Insert Data] | Penicillin (10 units) | [Insert Data] |
| 30 | [Insert Data] | ||||
| 50 | [Insert Data] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the procedure for determining the MIC of this compound against a panel of bacteria using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (solvent for this compound, e.g., DMSO)
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in sterile MHB to achieve a working stock solution (e.g., 1280 µg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing MHB and bacteria but no this compound).
-
Well 12 will serve as the sterility control (containing only MHB).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
Disk Diffusion Assay (Kirby-Bauer Method)
This protocol describes how to assess the antibacterial activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Positive control antibiotic disks (e.g., Vancomycin 30 µg)
-
Negative control disks (impregnated with solvent)
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Incubator (37°C)
-
Calipers or ruler
Procedure:
-
Preparation of this compound Disks:
-
Dissolve this compound in a suitable volatile solvent to achieve desired concentrations (e.g., 1 mg/mL, 3 mg/mL, 5 mg/mL).
-
Aseptically apply a known volume (e.g., 10 µL) of each this compound solution to sterile filter paper disks to obtain the desired amount per disk (e.g., 10 µg, 30 µg, 50 µg).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the adjusted bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically place the prepared this compound disks, the positive control antibiotic disk, and the negative control disk onto the surface of the inoculated MHA plate.
-
Ensure the disks are pressed down gently to make full contact with the agar.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for Disk Diffusion Assay
Caption: Workflow for the Disk Diffusion (Kirby-Bauer) Assay.
Hypothetical Signaling Pathway for Antibacterial Action
The precise antibacterial mechanism of this compound is not yet fully elucidated. However, a common target for antibiotics against Gram-positive bacteria is the cell wall biosynthesis pathway. The following diagram illustrates a hypothetical mechanism where this compound inhibits a key enzyme in this pathway.
Caption: Hypothetical inhibition of bacterial cell wall synthesis by this compound.
References
Application Notes and Protocols for Cell Viability Assays with Manumycin E Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic and anti-proliferative effects of Manumycin E on cancer cell lines using MTT and XTT cell viability assays. The information is intended for researchers and scientists in the fields of oncology, cell biology, and drug development.
Introduction to this compound
This compound is a natural microbial metabolite that functions as a potent and selective inhibitor of farnesyltransferase (FTase).[1][2] Farnesyltransferase is a crucial enzyme responsible for the post-translational modification of various proteins, most notably the Ras family of small GTPases.[1][3] These proteins are key components of signal transduction pathways that regulate cell growth, differentiation, and survival.[1][3] By inhibiting the farnesylation of Ras proteins, this compound disrupts their proper localization to the cell membrane, thereby impeding their function and downstream signaling.[4] This disruption can lead to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells where Ras signaling is often hyperactive.[1][5][6]
Studies have demonstrated that this compound's anti-tumor effects are mediated through various mechanisms, including the induction of apoptosis via the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[7][8][9] Furthermore, this compound has been shown to increase the production of reactive oxygen species (ROS) and block the PI3K-AKT signaling pathway in colorectal cancer cells.[5][6]
Mechanism of Action: this compound Signaling Pathway
The primary mechanism of this compound involves the inhibition of farnesyltransferase, which disrupts the Ras signaling cascade. This pathway is central to many cellular processes, and its dysregulation is a hallmark of many cancers.
Caption: this compound inhibits Farnesyltransferase, blocking Ras signaling.
Cell Viability Assays: MTT and XTT
To quantify the cytotoxic effects of this compound, colorimetric assays such as MTT and XTT are commonly employed. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[10] The insoluble formazan is then solubilized, and the absorbance is measured, which correlates with the number of viable cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay involves the reduction of a tetrazolium salt to a colored formazan product.[11][12] However, the formazan produced in the XTT assay is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[11][12] This makes the XTT assay generally faster and more convenient for high-throughput screening.[11]
Experimental Workflow for Assessing this compound Cytotoxicity
A typical workflow for evaluating the effect of this compound on cell viability using either MTT or XTT assays is outlined below.
References
- 1. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
- 2. adipogen.com [adipogen.com]
- 3. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manumycin induces apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 12. tribioscience.com [tribioscience.com]
Application Notes and Protocols for Western Blot Analysis of Caspase Activation by Manumycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manumycin E, a potent farnesyltransferase inhibitor, has been demonstrated to induce apoptosis in various cancer cell lines. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. This document provides detailed application notes and a comprehensive protocol for the analysis of caspase activation, specifically focusing on caspase-9 and caspase-3, in response to this compound treatment using Western blotting. This technique allows for the detection of the cleavage of pro-caspases into their active forms, providing robust evidence of apoptosis induction.
Signaling Pathway of this compound-Induced Caspase Activation
This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway. As a farnesyltransferase inhibitor, it can disrupt the function of Ras proteins, which are involved in cell survival signaling. This disruption can lead to an imbalance in the Bcl-2 family of proteins, specifically the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. This shift in balance leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which in turn cleaves a multitude of cellular substrates, culminating in the morphological and biochemical hallmarks of apoptosis.
Caption: this compound signaling pathway leading to caspase activation.
Data Presentation
The following tables summarize the key proteins involved in this compound-induced caspase activation and their expected molecular weights as detected by Western blot.
Table 1: Key Proteins and Their Molecular Weights
| Protein | Pro-form (inactive) Molecular Weight (kDa) | Cleaved-form (active) Molecular Weight (kDa) | Antibody Type |
| Caspase-9 | ~46 | ~35/~37 | Specific for pro- and/or cleaved forms |
| Caspase-3 | ~32-35 | ~17/~19 and ~12 | Specific for pro- and/or cleaved forms |
| PARP | ~116 | ~89 | Specific for full-length and/or cleaved forms |
| Actin/Tubulin | ~42/~55 | N/A | Loading Control |
Table 2: Experimental Conditions from Literature
| Cell Line | This compound Concentration | Treatment Time | Observed Effects | Reference |
| LNCaP & 22Rv1 (Prostate Cancer) | 32 µmol/L | 16 hours | Activation of caspase-9 and caspase-3 | |
| LNCaP & 22Rv1 (Prostate Cancer) | 0-64 µmol/L | 48 hours | Dose-dependent decrease in cell viability | |
| HepG2 (Hepatocellular Carcinoma) | 20 µM | 12 hours | Cleavage of PARP and lamin B | |
| U937 & HL-60 (Myeloid Leukemia) | Not specified | Not specified | Activation of caspase-9 and caspase-3 |
Experimental Workflow
The overall workflow for the Western blot analysis of caspase activation by this compound is depicted below.
Troubleshooting & Optimization
Manumycin E solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Manumycin E in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is limited, data for the closely related Manumycin A suggests that Dimethyl Sulfoxide (DMSO) is a suitable solvent. Manumycin A is also soluble in other organic solvents like ethanol (B145695) and dimethylformamide (DMF)[1][2].
Q2: How do I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve this compound in DMSO. For the related compound Manumycin A, a solubility of up to 50 mg/mL in DMSO has been reported, which may require sonication to fully dissolve[3]. It is recommended to start with a small amount of solvent and incrementally add more until the compound is fully dissolved. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles[4].
Q3: What is the solubility of this compound in aqueous solutions like cell culture media?
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into my cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your cell culture media may be exceeding its solubility limit. Try using a lower final concentration.
-
Increase the percentage of DMSO (with caution): A slightly higher percentage of DMSO in the final working solution can help maintain solubility. However, be aware that high concentrations of DMSO can be toxic to cells. It is crucial to run a vehicle control (media with the same percentage of DMSO) to assess any potential effects on your cells.
-
Use a different solvent for the stock solution: While DMSO is common, for Manumycin A, DMF has a higher reported solubility (20 mg/mL). Preparing the stock in DMF might allow for a more concentrated initial solution, requiring a smaller volume to be added to the aqueous media.
-
Warm the media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help with solubility.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Manumycin A is reported to be stable for at least 4 years when stored as a solid at -20°C. When dissolved in a solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles by preparing aliquots. Aqueous solutions are not recommended for storage for more than one day.
Quantitative Data Summary
Note: The following data is for Manumycin A and is provided as a reference due to the limited availability of specific data for this compound.
| Solvent | Reported Solubility of Manumycin A |
| DMSO | 10 mg/mL, 50 mg/mL (with sonication) |
| Dimethylformamide (DMF) | 20 mg/mL |
| Ethanol | 5 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| Aqueous Buffers | Sparingly soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the calculated amount of this compound into a sterile tube.
-
Add the required volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. If the compound does not dissolve completely, brief sonication in a water bath may be necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium.
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Mix immediately by gentle inversion or pipetting to ensure rapid and even dispersion. Avoid vigorous vortexing which can cause foaming.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared working solution for your cell-based assays. It is not recommended to store aqueous solutions of manumycins for more than a day.
Signaling Pathways and Workflows
This compound, like other manumycins, is known to inhibit farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins. This inhibition prevents Ras from localizing to the cell membrane, thereby blocking its downstream signaling pathways, such as the Raf/MEK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Caption: Mechanism of this compound action via farnesyltransferase inhibition.
Caption: General experimental workflow for using this compound in cell culture.
References
stability of Manumycin E in aqueous solution
Technical Support Center: Manumycin E
Disclaimer: Specific stability data for this compound in aqueous solutions is limited in publicly available literature. This guide is based on the chemical properties of the manumycin class of antibiotics, general principles of compound stability, and data from closely related analogs such as Manumycin A. Researchers should validate the stability of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a polyketide antibiotic belonging to the manumycin class.[1] Like other manumycins, it is known to have antibacterial activity and moderate inhibitory effects on the farnesylation of the p21 ras protein.[1] Its structure contains several potentially labile functional groups, including multiple conjugated double bonds, an epoxide ring, and amide bonds, which can influence its stability.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: While specific data for this compound is unavailable, the following recommendations, based on its analog Manumycin A, can be followed for preparing and storing stock solutions:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is soluble, such as DMSO.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent in your final experimental medium.
-
Storage: Store stock solutions in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: What factors can affect the s?
A3: The stability of polyketides like this compound in aqueous solutions can be influenced by several factors:
-
pH: The acidity or alkalinity of the solution can catalyze degradation reactions like hydrolysis of amide bonds or opening of the epoxide ring.[3]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[3][4] It is advisable to prepare working solutions fresh and keep them on ice when not in immediate use.
-
Light Exposure: The conjugated polyene structure of this compound makes it potentially susceptible to photodegradation.[3] Protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to the degradation of the molecule.[3]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity in my experiments.
-
Potential Cause: This is a common symptom of compound degradation. The effective concentration of active this compound may be decreasing over the course of your experiment.[5]
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Use an analytical method like HPLC or LC-MS to check the purity of your stock solution.
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions in your aqueous buffer or cell culture medium immediately before an experiment.
-
Perform a Time-Course Stability Study: Assess the stability of this compound in your experimental medium over the duration of your assay (see Experimental Protocol below).[5]
-
Issue 2: I observe a precipitate forming when I dilute my this compound stock solution into an aqueous buffer.
-
Potential Cause: This is likely due to the low aqueous solubility of this compound. The final concentration in your buffer may be above its solubility limit.
-
Troubleshooting Steps:
-
Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5%) and does not cause precipitation on its own.
-
Increase Solubilization: Gentle warming or sonication may help, but be cautious as this can also accelerate degradation.
-
Lower Final Concentration: Test a lower final concentration of this compound in your experiment.
-
Troubleshooting Decision Logic
Caption: Troubleshooting logic for this compound stability issues.
Experimental Protocols
Protocol: Assessing the Aqueous Stability of this compound using HPLC
This protocol provides a framework for determining the stability of this compound in a specific aqueous buffer over time.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare your aqueous buffer of interest (e.g., PBS, pH 7.4). Ensure the pH is accurately measured.
-
Prepare the mobile phase for your HPLC analysis. A common starting point for similar compounds is a gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
-
Experimental Setup:
-
Dilute the this compound stock solution into your pre-warmed (or pre-cooled to your experimental temperature) aqueous buffer to your final desired concentration (e.g., 20 µM).
-
Immediately after mixing, take a sample (e.g., 100 µL). This is your Time 0 sample.
-
Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, protected from light).
-
Collect additional samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
For each time point, inject the sample onto the HPLC system.
-
Use a UV detector set to a wavelength appropriate for this compound's chromophore (a full UV-Vis scan of the compound can determine the optimal wavelength).
-
Record the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Plot the percentage of this compound remaining versus time to determine its stability profile under your specific conditions.
-
Experimental Workflow Diagram
Caption: Workflow for assessing this compound aqueous stability.
Data Presentation
Use the following table to organize your stability data.
| Time Point (Hours) | Temperature (°C) | pH | Average Peak Area (n=3) | % Remaining |
| 0 | 37 | 7.4 | Value | 100% |
| 1 | 37 | 7.4 | Value | Calculate |
| 2 | 37 | 7.4 | Value | Calculate |
| 4 | 37 | 7.4 | Value | Calculate |
| 8 | 37 | 7.4 | Value | Calculate |
| 24 | 37 | 7.4 | Value | Calculate |
Signaling Pathway
Manumycin-class antibiotics are known inhibitors of farnesyltransferase, which is a key enzyme in the activation of Ras proteins.[6][7] By inhibiting Ras farnesylation, these compounds can block downstream signaling through the Raf/MEK/ERK pathway, which is often hyperactivated in cancer cells.[6][8]
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C30H34N2O7 | CID 10324833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adipogen.com [adipogen.com]
Optimizing Manumycin E Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Manumycin E and its well-characterized analog, Manumycin A, in in vitro experiments. Due to the limited specific data on this compound, this guide leverages the extensive research available on Manumycin A, a structurally and functionally similar compound, to provide robust protocols and troubleshooting advice. Manumycins are known inhibitors of farnesyltransferase, a key enzyme in the Ras signaling pathway.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and A?
A1: this compound and A are potent inhibitors of farnesyltransferase (FTase).[1] This enzyme is crucial for the post-translational modification of Ras proteins, which require farnesylation for proper membrane localization and function. By inhibiting FTase, Manumycins disrupt Ras-dependent signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-AKT pathways, which are often dysregulated in cancer.[3][4][5]
Q2: What is the difference between this compound and Manumycin A?
A2: this compound and A belong to the same class of antibiotics and share a common structural core responsible for their biological activity. While structurally distinct, both exhibit inhibitory effects on the farnesylation of p21 ras protein.[6] Manumycin A is more extensively studied, and much of the understanding of the functional effects of this class of molecules is derived from research on Manumycin A.
Q3: What is a typical effective concentration range for Manumycin A in in vitro studies?
A3: The effective concentration of Manumycin A can vary significantly depending on the cell line and the duration of the experiment. Generally, concentrations in the low micromolar (µM) range are effective. For instance, in some triple-negative breast cancer cell lines, a concentration of 5 µM was found to decrease cell viability by about 70% within 24 hours.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound/A for in vitro experiments?
A4: Manumycin A is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[7][8][9] It is crucial to keep the final DMSO concentration in the cell culture medium below 0.1% (v/v) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Data Presentation: Effective Concentrations of Manumycin A
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Manumycin A in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration for your experiments.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | ~5 | [7] |
| LNCaP | Prostate Cancer | 48 | < 32 | [10] |
| 22Rv1 | Prostate Cancer | 48 | < 32 | [10] |
| Caco-2 | Colorectal Carcinoma | 24 | Not specified, dose-dependent inhibition from 10-300 µM | [11] |
| LNCaP | Prostate Cancer | 48 | 8.79 | [12] |
| HEK293 | Human Embryonic Kidney | 48 | 6.60 | [12] |
| PC3 | Prostate Cancer | 48 | 11.00 | [12] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from studies on Manumycin A in prostate cancer cell lines.[8][10]
Materials:
-
Manumycin A stock solution (in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Manumycin A in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the Manumycin A dilutions (including a vehicle control with DMSO at the highest concentration used).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on the methodology used to assess Manumycin A-induced apoptosis in prostate cancer cells.[9]
Materials:
-
Manumycin A stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of Manumycin A for the specified duration.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no cytotoxic effect | - Concentration too low- Incubation time too short- Cell line is resistant- Inactive compound | - Perform a dose-response curve with a wider concentration range (e.g., 0.1 µM to 100 µM).- Increase the incubation time (e.g., up to 72 hours).- Verify the Ras mutation status of your cell line; however, FTIs can be effective in Ras wild-type cells.[13]- Ensure proper storage and handling of the Manumycin compound. |
| High variability between replicates | - Uneven cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Unexpected cell morphology changes | - Off-target effects- Cytotoxicity at high concentrations | - Farnesyltransferase inhibitors can induce morphological changes in some cell lines.[14]- Observe cells at multiple time points and concentrations to distinguish specific effects from general toxicity. |
| Inconsistent results in signaling pathway analysis (e.g., Western Blot) | - Suboptimal lysis buffer- Incorrect antibody dilution- Timing of pathway activation/inhibition | - Use a lysis buffer containing phosphatase and protease inhibitors.- Titrate your primary and secondary antibodies to find the optimal dilution.- Perform a time-course experiment to determine the peak of pathway modulation after Manumycin treatment. |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways affected by this compound/A and a typical experimental workflow for its in vitro evaluation.
Caption: this compound/A inhibits the Ras-Raf-MEK-ERK signaling pathway.
Caption: this compound/A disrupts the PI3K-AKT signaling pathway.
Caption: In vitro experimental workflow for this compound/A.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rombio.unibuc.ro [rombio.unibuc.ro]
- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manumycin A inhibits triple-negative breast cancer growth through LC3-mediated cytoplasmic vacuolation death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pnas.org [pnas.org]
potential off-target effects of Manumycin E in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Manumycin E in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.
FAQs: Understanding Potential Off-Target Effects of this compound
Q1: What is the primary target of this compound?
This compound is a member of the manumycin class of antibiotics. Its primary on-target effect is the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins. This inhibition disrupts Ras signaling pathways. Manumycins E, F, and G have been shown to have moderate inhibitory effects on the farnesylation of the p21 Ras protein[1].
Q2: What are the known or potential off-target effects of this compound?
Direct studies on the off-target effects of this compound are limited. However, based on the extensive research on its close structural analog, Manumycin A, several potential off-target effects should be considered in experimental design and data interpretation. These may include:
-
Inhibition of other enzymes: Manumycin A has been shown to inhibit neutral sphingomyelinase and thioredoxin reductase-1. It is plausible that this compound could have similar activities.
-
Induction of Reactive Oxygen Species (ROS): Manumycin A treatment has been associated with increased generation of ROS in some cell lines[2]. This can lead to a variety of cellular responses, including apoptosis.
-
Modulation of signaling pathways independent of Ras farnesylation: Manumycin A has been observed to affect the PI3K-AKT signaling pathway[3].
-
Cytotoxicity: this compound has demonstrated weak cytotoxic activity against the human colon tumor cell line HCT-116[1].
Q3: How does the activity of this compound compare to Manumycin A?
While both are farnesyltransferase inhibitors, the potency and off-target effects can differ due to structural variations. This compound has been described as having "moderate" inhibitory effects on p21 ras farnesylation and "weak" cytotoxic activity[1]. For comparison, Manumycin A is a potent inhibitor of farnesyltransferase and exhibits a broader range of studied biological activities, including anti-tumor and anti-inflammatory effects.
Troubleshooting Guide: Cellular Assays with this compound
Issue 1: Unexpected levels of apoptosis observed in cells treated with this compound.
-
Possible Cause 1: Off-target induction of ROS.
-
Troubleshooting Step: Measure intracellular ROS levels using a fluorescent probe (e.g., DCFDA). If ROS levels are elevated, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to determine if the observed apoptosis is ROS-dependent.
-
-
Possible Cause 2: Off-target effects on pro- and anti-apoptotic proteins.
-
Troubleshooting Step: Perform western blot analysis to assess the expression levels of key apoptosis-related proteins such as those in the Bcl-2 family (e.g., Bax, Bcl-2) and caspases (e.g., caspase-3, caspase-9). Manumycin A has been shown to modulate these proteins.
-
Issue 2: this compound treatment shows effects in Ras-mutant and Ras-wild-type cells.
-
Possible Cause: Off-target effects independent of Ras farnesylation.
-
Troubleshooting Step: Investigate the phosphorylation status of key proteins in alternative signaling pathways, such as PI3K/AKT, using phospho-specific antibodies in a western blot. Inhibition of these pathways can affect cell proliferation and survival independently of Ras status.
-
Issue 3: Inconsistent results in cell viability or proliferation assays.
-
Possible Cause 1: Variability in drug potency and stability.
-
Troubleshooting Step: Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment from a validated stock solution.
-
-
Possible Cause 2: Cell-line specific off-target effects.
-
Troubleshooting Step: Compare the effects of this compound across multiple cell lines with different genetic backgrounds to identify cell-type-specific responses.
-
Data Presentation: Quantitative Analysis of this compound and A
The following tables summarize the available quantitative data for this compound and provide a comparison with the more extensively studied Manumycin A.
Table 1: IC50 Value for this compound
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | HCT-116 | Cytotoxicity | 15.6 µg/mL |
Table 2: Selected IC50 Values for Manumycin A for Comparison
| Compound | Target/Assay | Cell Line/System | IC50 | Reference |
| Manumycin A | Farnesyltransferase (human) | Cell-free | 58.03 µM | |
| Manumycin A | Cell Viability | LNCaP | 8.79 µM | |
| Manumycin A | Cell Viability | HEK293 | 6.60 µM | |
| Manumycin A | Cell Viability | PC3 | 11.00 µM |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on Manumycin A and can be used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (or vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
2. Western Blot Analysis for Signaling Pathway Proteins
This protocol can be used to investigate the off-target effects of this compound on key signaling pathways.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing Manumycin E stock solutions for long-term storage
This technical support center provides guidance on the preparation, storage, and handling of Manumycin E stock solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound should be dissolved in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are commonly used solvents for related compounds like Manumycin A.[1][2] For maximum solubility, especially when preparing aqueous solutions, it is recommended to first dissolve the compound in DMF.[2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in a suitable organic solvent such as DMSO to a desired concentration. For compounds that are difficult to weigh accurately, it is recommended to dissolve the entire contents of the vial in a known volume of solvent.[3]
Q3: What are the recommended long-term storage conditions for this compound stock solutions?
A3: For long-term storage, this compound stock solutions should be stored at -20°C or -80°C.[4] When stored at -80°C, the solution is expected to be stable for up to 6 months. At -20°C, the stability is estimated to be around 1 month.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][5]
Q4: Can I store aqueous dilutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[2] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[4]
Q5: Is this compound sensitive to light?
A5: While specific data for this compound is limited, it is good laboratory practice to protect stock solutions of similar compounds from light, especially during long-term storage.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Insufficient solvent volume or incorrect solvent. | Increase the solvent volume. If solubility issues persist, gentle warming or sonication can aid dissolution.[4] Ensure you are using a recommended organic solvent like DMSO or DMF.[1][2] |
| Precipitation observed after dilution in aqueous media | The compound has low solubility in aqueous solutions. | For aqueous buffers, first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[2] Ensure the final concentration of the organic solvent in your experimental media is low (e.g., <0.1% DMSO) to avoid solvent effects. |
| Loss of compound activity | Improper storage, repeated freeze-thaw cycles, or degradation of the stock solution. | Always store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles by preparing aliquots.[4][5] Prepare fresh working solutions from the stock for each experiment.[4] |
| Inconsistent experimental results | Inaccurate concentration of the stock solution or degradation of the compound. | Re-evaluate the initial weighing and dissolving procedure. If possible, verify the concentration using a spectrophotometer. Consider preparing a fresh stock solution if degradation is suspected. |
Quantitative Data Summary
Note: The following data is based on Manumycin A, a closely related compound, and should be used as a guideline for this compound.
| Parameter | Value | Source |
| Solubility in DMSO | ~10 mg/mL | [1][2] |
| Solubility in DMF | ~20 mg/mL | [1][2] |
| Solubility in Ethanol | ~5 mg/mL | [1][2] |
| Solubility in DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1][2] |
| Long-Term Storage (Stock Solution) | -20°C or -80°C | [4] |
| Stability at -80°C | Up to 6 months | [4] |
| Stability at -20°C | Up to 1 month | [4] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Determine the required mass: The molecular weight of this compound is 534.6 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 0.5346 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to assist dissolution if necessary.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C for long-term storage.[4]
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: this compound inhibits farnesyltransferase, blocking Ras signaling.
References
troubleshooting Manumycin E experimental variability
Welcome to the technical support center for Manumycin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges encountered when working with this compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing high variability in my cell viability/cytotoxicity assays with this compound. What are the potential causes and solutions?
Answer:
Experimental variability with this compound can arise from several factors, often related to its physicochemical properties and biological activities. Here’s a step-by-step guide to troubleshoot this issue:
-
Compound Solubility and Stability:
-
Issue: this compound, like other members of the manumycin family, has limited aqueous solubility. Inconsistent solubilization can lead to significant variations in the effective concentration in your experiments. The compound may also be unstable in aqueous solutions over time.
-
Troubleshooting:
-
Solvent Choice: Dissolve this compound in an organic solvent such as DMSO, ethanol, or DMF before preparing your final working solutions.[1]
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
-
Working Dilutions: When preparing working dilutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental and control groups, as DMSO itself can affect cell viability.
-
Fresh Preparations: Prepare fresh working solutions from the stock for each experiment. Do not store this compound in aqueous solutions for extended periods.[1]
-
-
-
Cell Culture Conditions:
-
Issue: Cell density, passage number, and metabolic state can all influence the cellular response to this compound.
-
Troubleshooting:
-
Standardize Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments.
-
Control Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Monitor Cell Health: Regularly check your cells for any signs of contamination or stress before starting an experiment.
-
-
-
Assay-Specific Variability:
-
Issue: The choice of cytotoxicity assay can impact the results. For example, assays based on metabolic activity (like MTT) can be affected by changes in cellular metabolism that are independent of cell death.
-
Troubleshooting:
-
Orthogonal Assays: Consider using a secondary, complementary assay to confirm your findings. For example, if you are using an MTT assay, you could confirm your results with a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay.
-
Assay Incubation Time: Optimize the incubation time with this compound. Time-dependent effects are common, and a suboptimal time point may lead to inconsistent results.
-
-
Question 2: My this compound solution appears to have precipitated after dilution in cell culture medium. How can I prevent this?
Answer:
Precipitation is a common issue with hydrophobic compounds like this compound when diluted into aqueous solutions.
-
Solubilization Technique: When diluting your DMSO stock into the aqueous medium, add the stock solution to the medium dropwise while gently vortexing or swirling the tube. This helps to disperse the compound quickly and can prevent immediate precipitation.
-
Final Concentration: Be mindful of the final concentration of this compound. If you are working at very high concentrations, you may be exceeding its solubility limit in the final medium.
-
Serum in Medium: The presence of serum in the cell culture medium can sometimes help to stabilize hydrophobic compounds. Ensure your final dilution is made in complete medium containing serum if your experimental design allows for it.
Question 3: I am not observing the expected biological effect of this compound (e.g., inhibition of Ras signaling or apoptosis). What should I check?
Answer:
If this compound is not producing the expected effect, consider the following:
-
Compound Integrity:
-
Issue: The compound may have degraded due to improper storage or handling.
-
Troubleshooting:
-
Proper Storage: Manumycin A is reported to be light-sensitive and should be stored in the dark and under desiccating conditions. It is reasonable to assume similar precautions for this compound.
-
Fresh Aliquots: Use a fresh aliquot of your stock solution to rule out degradation from repeated freeze-thaw cycles.
-
-
-
Mechanism of Action and Cell Type Specificity:
-
Issue: The primary target of the manumycin family is farnesyltransferase, which is crucial for the post-translational modification of Ras proteins.[3] However, the sensitivity of different cell lines to farnesyltransferase inhibitors can vary.
-
Troubleshooting:
-
Positive Control: Use a well-characterized farnesyltransferase inhibitor (e.g., Manumycin A) or a different cell line known to be sensitive to these inhibitors as a positive control.
-
Downstream Readouts: Manumycins have been shown to induce reactive oxygen species (ROS) and inhibit the PI3K-AKT pathway.[4] If you are not seeing an effect on Ras, consider measuring these downstream markers to confirm the compound's activity in your system.
-
-
Data Presentation
Note: Specific quantitative data for this compound is limited in the public domain. The following table summarizes IC₅₀ values for the closely related compound, Manumycin A, in various cancer cell lines to provide a general reference for expected potency. These values can vary depending on the cell line and assay conditions.
| Compound | Cell Line | Assay | IC₅₀ Value (µM) | Reference |
| Manumycin A | SW480 (colorectal) | MTT | 45.05 | [4] |
| Manumycin A | Caco-2 (colorectal) | MTT | 43.88 | [4] |
| Manumycin A | LNCaP (prostate) | Cell Viability | 8.79 | [5] |
| Manumycin A | HEK293 (embryonic kidney) | Cell Viability | 6.60 | [5] |
| Manumycin A | PC3 (prostate) | Cell Viability | 11.00 | [5] |
| Manumycin A | C4-2B (prostate) | Cell Viability | ~0.25 (250 nM) | [6] |
Experimental Protocols
Protocol: Cell Viability Measurement using MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of Manumycin
Caption: this compound inhibits farnesyltransferase (FTase).
Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow for troubleshooting this compound variability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 6. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Light Sensitivity and Degradation of Manumycin Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the handling, stability testing, and potential degradation pathways of Manumycin compounds. Due to their polyene structure, these compounds are susceptible to photodegradation, which can significantly impact experimental outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: Is Manumycin A sensitive to light?
A1: Yes, Manumycin A is reported to be light-sensitive. Its chemical structure contains a polyene backbone, a series of conjugated double bonds, which is a known chromophore that can absorb light, particularly in the UV-visible range. This absorption of light energy can lead to photochemical reactions and degradation of the compound. Therefore, it is crucial to protect Manumycin A from light during storage and handling.
Q2: How should I store Manumycin A powder and solutions?
A2: To ensure the stability of Manumycin A, follow these storage recommendations:
-
Powder: Store solid Manumycin A at -20°C in a light-protected container, such as an amber vial or a clear vial wrapped in aluminum foil. It should also be stored under desiccating conditions to prevent hydrolysis.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into small, single-use, light-protected vials and store them at -80°C for long-term storage or -20°C for short-term storage.
-
Working Solutions: Prepare working solutions fresh for each experiment and use them immediately. Avoid prolonged storage of diluted solutions, especially at room temperature and exposed to light.
Q3: What are the visible signs of Manumycin A degradation?
A3: Visual signs of degradation can include a change in the color of the solution (e.g., yellowing) or the appearance of precipitate. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical methods like HPLC to assess the purity and concentration of your Manumycin A solutions.
Q4: My experimental results with Manumycin A are inconsistent. Could this be due to degradation?
A4: Yes, inconsistent experimental results are a common consequence of compound degradation. If Manumycin A degrades, its effective concentration in your assay will be lower than expected, leading to variability in biological activity. To troubleshoot, it is critical to re-evaluate your handling and storage procedures to minimize light exposure. Preparing fresh solutions from a new, properly stored aliquot is highly recommended.
Q5: What solvents are recommended for preparing Manumycin A solutions?
A5: Manumycin A is soluble in DMSO. For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it with the aqueous culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in your experiment is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5%). For in vivo studies, co-solvents such as PEG300 and Tween-80 may be used in combination with saline to improve solubility.[1]
Troubleshooting Guide
This guide addresses common issues encountered when working with light-sensitive Manumycin compounds.
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity | Significant degradation of Manumycin A due to light exposure or improper storage. | 1. Prepare fresh working solutions from a new, unopened aliquot of Manumycin A powder. 2. Ensure all steps of your experiment, from solution preparation to incubation, are performed under subdued light or with light-protected containers (e.g., amber tubes, plates covered with foil). 3. Verify the concentration and purity of your stock solution using a validated analytical method like HPLC-UV. |
| High variability between replicates | Inconsistent degradation of Manumycin A across different samples due to varying light exposure. | 1. Standardize your experimental workflow to ensure all samples are handled with the same level of light protection. 2. Use multi-well plates with opaque walls or cover plates with a light-blocking lid or aluminum foil during incubation. 3. Prepare a master mix of your final Manumycin A dilution to add to all relevant wells, ensuring concentration uniformity. |
| Precipitation in aqueous media | Poor solubility or degradation product formation. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility without being toxic to the cells. 2. Prepare the final dilution immediately before use and mix thoroughly. 3. If precipitation persists, consider if degradation products might be less soluble. Analyze the precipitate if possible. |
| Change in solution color | Photodegradation of the compound. | 1. Discard the solution immediately. 2. Review your light protection procedures for all handling and storage steps. 3. Prepare fresh solutions under controlled, low-light conditions. |
Quantitative Data on Manumycin A Stability
Currently, there is a lack of publicly available, specific quantitative data on the photodegradation kinetics of Manumycin A. The information below is based on the known photosensitivity of polyene compounds and provides a general framework for assessing stability. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.
| Parameter | Condition | Expected Outcome | Analytical Method |
| Appearance | Exposure to ambient laboratory light | Potential for color change (e.g., yellowing) over time. | Visual Inspection |
| Purity | Exposure to UV light (e.g., 365 nm) | Decrease in the main peak area and appearance of degradation peaks. | HPLC-UV |
| Concentration | Storage in clear vs. amber vials at room temperature | More rapid decrease in concentration in clear vials. | HPLC-UV |
| Biological Activity (IC50) | Use of fresh vs. light-exposed solutions | Increase in the apparent IC50 value with light-exposed solutions. | Cell-based viability/proliferation assay |
Experimental Protocols
Protocol 1: General Handling and Preparation of Manumycin A Solutions
This protocol outlines the best practices for handling Manumycin A to minimize degradation.
Materials:
-
Manumycin A powder
-
Anhydrous DMSO
-
Sterile, light-protected microcentrifuge tubes (e.g., amber or wrapped in foil)
-
Calibrated pipettes and sterile, filtered tips
-
Vortex mixer
-
Subdued lighting environment (e.g., a room with blinds down, working away from direct overhead lighting)
Procedure:
-
Equilibration: Allow the vial of Manumycin A powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Stock Solution Preparation: Under subdued light, dissolve the Manumycin A powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
Aliquoting: Immediately aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
-
Working Solution Preparation: For each experiment, thaw one aliquot of the stock solution. Dilute the stock solution to the final working concentration in the appropriate pre-warmed culture medium or buffer immediately before use. Mix gently by inversion.
-
Experimental Use: Use the freshly prepared working solution without delay. Protect experimental plates and tubes from light during incubation.
Protocol 2: Photostability Assessment of Manumycin A (Adapted from ICH Q1B Guidelines)
This protocol provides a framework for researchers to assess the photostability of Manumycin A under their specific experimental conditions.[2][3][4]
Objective: To determine the extent of degradation of Manumycin A when exposed to a standardized light source.
Materials:
-
Manumycin A solution (in a relevant solvent, e.g., DMSO or culture medium)
-
Light-protected containers (e.g., amber vials, foil-wrapped vials) for dark controls
-
Transparent containers for light-exposed samples
-
A photostability chamber equipped with a light source capable of emitting both visible and UVA light (as per ICH Q1B guidelines, e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
HPLC system with a UV detector
-
Calibrated radiometer and lux meter
Procedure:
-
Sample Preparation: Prepare a solution of Manumycin A at a known concentration. Place the solution into both transparent and light-protected (dark control) containers.
-
Exposure: Place the samples in the photostability chamber. The ICH Q1B guideline recommends a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]
-
Time Points: Collect samples (both light-exposed and dark controls) at various time points during the exposure (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Analysis: Analyze the samples by HPLC-UV.
-
Mobile Phase and Column: Use a suitable C18 column and a mobile phase gradient (e.g., acetonitrile (B52724) and water with a modifier like formic acid) to achieve good separation of Manumycin A and its potential degradation products.
-
Detection: Monitor the absorbance at the λmax of Manumycin A.
-
-
Data Analysis:
-
Calculate the percentage of Manumycin A remaining at each time point relative to the time 0 sample.
-
Compare the degradation in the light-exposed samples to the dark controls to distinguish between photodegradation and thermal degradation.
-
Observe the appearance of new peaks in the chromatograms of the light-exposed samples, which indicate the formation of degradation products.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
minimizing cytotoxicity of Manumycin E to non-cancerous cells
Welcome to the technical support center for Manumycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Manumycin A effectively, with a special focus on strategies to minimize cytotoxicity in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Manumycin A?
A1: Manumycin A has a multi-faceted mechanism of action. It was initially identified as a potent inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins.[1][2] By inhibiting FTase, Manumycin A prevents Ras localization to the cell membrane, thereby blocking downstream signaling pathways such as the RAF/MEK/ERK and PI3K/Akt pathways, which are often hyperactive in cancer cells.[3][4] However, recent studies indicate that Manumycin A inhibits purified human farnesyltransferase at micromolar concentrations (Kᵢ of ~4.2-4.4 µM), whereas it inhibits other targets at much lower, nanomolar concentrations.[2][5] One of its most potent targets is now considered to be thioredoxin reductase 1 (TrxR-1), which it inhibits with an IC50 of approximately 272 nM.[5] Inhibition of TrxR-1 leads to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress and triggering apoptosis.[6][7]
Q2: Why am I observing high cytotoxicity in my non-cancerous control cells?
A2: While Manumycin A can exhibit selective cytotoxicity towards cancer cells, it is not completely specific and can affect normal cells, often due to its potent, non-FTase-related activities.[4][8][9] High cytotoxicity in non-cancerous cells could be due to several factors:
-
High Concentrations: The therapeutic window for selective action is narrow. Concentrations in the low micromolar range (e.g., >1 µM) can be toxic to normal cells. For example, the IC50 for HEK293 cells is ~6.6 µM, and toxicity in human monocytes is seen at 2-5 µM.[2][10][11]
-
Off-Target Effects: The potent inhibition of thioredoxin reductase 1 (TrxR-1) can induce significant oxidative stress, a mechanism that is not specific to cancer cells and can lead to apoptosis in normal cells.[5][6]
-
Cell Type Sensitivity: The sensitivity of a cell line, cancerous or not, depends on its specific molecular makeup, including its reliance on pathways inhibited by Manumycin A and its intrinsic ability to manage oxidative stress.
Q3: Is there a recommended concentration range to maximize cancer cell selectivity?
A3: Achieving selectivity is a key challenge. Based on available data, using the lowest effective concentration is crucial. For some sensitive cancer cell lines, effects can be seen in the nanomolar range. For instance, 250 nM of Manumycin A was shown to inhibit exosome biogenesis in castration-resistant prostate cancer (CRPC) C4-2B cells with minimal impact on cell viability (~8% cell death), and it had no effect on the normal prostate epithelial cell line RWPE-1 at this concentration.[3][8] It is critical to perform a dose-response curve for each cancer and non-cancerous cell line in your experimental system to determine the optimal concentration that maximizes cancer cell death while minimizing effects on normal cells.
Q4: Can the Ras mutation status of my cancer cell line predict its sensitivity to Manumycin A?
A4: Initially, it was believed that cancer cells with Ras mutations would be highly sensitive to Manumycin A due to its function as a farnesyltransferase inhibitor.[1] Indeed, some studies show that cells overexpressing Ras are more sensitive.[4] However, because Manumycin A's potent cytotoxicity is also strongly linked to inhibition of other targets like thioredoxin reductase 1, the Ras mutation status is not the sole predictor of sensitivity.[2][5] Therefore, while it is a useful factor to consider, empirical testing of your specific cell lines is essential.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity results between experiments.
-
Question: My IC50 values for the same cell line vary significantly across different experimental runs. What could be the cause?
-
Answer:
-
Drug Stability: Manumycin A, like many natural products, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment. Store stock solutions in small aliquots at -20°C or -80°C and protect from light.
-
Cellular Conditions: Ensure consistency in cell culture practices. Use cells within a narrow passage number range, as cellular characteristics can change over time in culture. Plate cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment.
-
Assay Timing: The duration of drug exposure is critical. Ensure that the incubation time is precisely controlled in all experiments.
-
Reagent Quality: Verify the quality and consistency of your cell culture media, serum, and assay reagents.
-
Issue 2: No significant difference in cytotoxicity between cancer and non-cancerous cells.
-
Question: I am testing Manumycin A on a cancer cell line and a non-cancerous control, but their dose-response curves are nearly identical. How can I troubleshoot this?
-
Answer:
-
Re-evaluate Concentration Range: You may be using concentrations that are too high, causing general toxicity via mechanisms like oxidative stress that overwhelm any cancer-selective effects.[5] Test a broader range of concentrations, especially in the lower (nanomolar) range.
-
Check Cell Line Characteristics: The assumption of selectivity may not hold for your specific pairing of cell lines. The non-cancerous line might be unusually sensitive, or the cancer line might be resistant. Research the expression levels of key targets (e.g., Ras, TrxR-1) in your chosen cell lines.
-
Consider Combination Therapy: To enhance selectivity, consider combining a low dose of Manumycin A with another agent that specifically targets a cancer vulnerability. This can create a synergistic effect, allowing you to reduce the concentration of Manumycin A and its associated toxicity to normal cells.[12]
-
Induce Protective Arrest in Normal Cells: A "cyclotherapy" approach could be tested.[13][14] If your normal cells have functional p53, pre-treating them with a low dose of a DNA-damaging agent (like doxorubicin) or a CDK4/6 inhibitor can induce a temporary, protective cell cycle arrest, making them less susceptible to cell-cycle-dependent cytotoxicity. This strategy is only effective if the paired cancer cells lack functional p53 and thus do not arrest.[13]
-
Quantitative Data Summary
For ease of comparison, the following tables summarize the reported inhibitory concentrations of Manumycin A against various cell lines and molecular targets.
Table 1: IC50 Values of Manumycin A in Various Cell Lines
| Cell Line | Cell Type | IC50 Value | Reference |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | 6.60 µM | [2][11] |
| RWPE-1 | Human Prostate Epithelium (Non-cancerous) | No effect at 250 nM | [3] |
| Human Monocytes | Primary Blood Cells (Non-cancerous) | Toxicity observed at 2-5 µM | [10] |
| LNCaP | Human Prostate Cancer | 8.79 µM | [2][11] |
| PC3 | Human Prostate Cancer | 11.00 µM | [2][11] |
| C4-2B | Human Prostate Cancer | ~10% death at 250 nM | [3] |
| HepG2 | Human Hepatocellular Carcinoma | More sensitive than normal liver cells | [4] |
| Various Lines | Multiple Cancer Types | 4.3 - 50 µM | [5] |
Table 2: Inhibitory Concentrations of Manumycin A for Key Molecular Targets
| Molecular Target | Assay Type | Inhibitory Concentration | Reference |
| Human Farnesyltransferase (FTase) | Cell-free enzymatic assay | Kᵢ = 4.15 - 4.40 µM | [5][15] |
| Thioredoxin Reductase 1 (TrxR-1) | Cell-free enzymatic assay | IC50 = 272 nM | [5] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of Manumycin A on adherent cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Manumycin A in complete medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the appropriate Manumycin A dilution or vehicle control (e.g., DMSO diluted in medium).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Ras/ERK Pathway Activation
This protocol allows for the assessment of Manumycin A's effect on key signaling proteins.
-
Cell Treatment & Lysis: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with Manumycin A or vehicle control for the desired time. Wash cells twice with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysates, transfer to microfuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10-12% polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-Ras) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
Visualizations: Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Manumycin A inhibits triple-negative breast cancer growth through LC3-mediated cytoplasmic vacuolation death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
identifying potential experimental artifacts with Manumycin E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and address potential experimental artifacts when using Manumycin E. Due to the limited specific data available for this compound, this guide draws upon the more extensive research conducted on the structurally similar compound, Manumycin A. Researchers should experimentally verify these potential effects for this compound in their specific model systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary known activity of this compound?
This compound is a member of the manumycin class of antibiotics. It has been shown to have moderate inhibitory effects on the farnesylation of the p21 ras protein and exhibits weak cytotoxic activity against the human colon tumor cell line HCT-116.[1]
Q2: Is this compound a specific farnesyltransferase (FTase) inhibitor?
While this compound is known to inhibit Ras farnesylation, its specificity as a farnesyltransferase (FTase) inhibitor should be carefully evaluated. The related compound, Manumycin A, has been shown to inhibit FTase in the micromolar range, while other cellular effects are observed at much lower concentrations.[2][3][4] This suggests that the classification of manumycins as specific FTase inhibitors may not be entirely accurate.[2][4]
Q3: What are the potential off-target effects of this compound?
Based on studies with the structurally similar Manumycin A, potential off-target effects of this compound may include:
-
Induction of Reactive Oxygen Species (ROS): Manumycin A has been shown to increase intracellular ROS levels, which can contribute to its apoptotic effects.[][6]
-
Inhibition of Thioredoxin Reductase 1 (TrxR-1): Manumycin A is a potent inhibitor of TrxR-1, which can impact cellular redox homeostasis.
-
Modulation of Signaling Pathways: Manumycin A can affect various signaling pathways, including the PI3K-AKT pathway, independently of its effects on Ras farnesylation.[6]
-
Molecular Glue Properties: Some manumycin polyketides have been shown to act as molecular glues, inducing interactions between proteins that do not normally associate.
Q4: How stable is this compound in experimental conditions?
The stability of this compound in specific experimental buffers and media should be empirically determined. As with many small molecules, prolonged incubation times, exposure to light, and repeated freeze-thaw cycles could potentially lead to degradation.
Troubleshooting Guide
This guide addresses common issues researchers may encounter and provides steps to identify potential experimental artifacts.
Issue 1: Unexpected levels of apoptosis or cytotoxicity.
-
Potential Cause: The observed cell death may be due to off-target effects rather than specific inhibition of farnesylation.
-
Troubleshooting Steps:
-
Assess ROS Production: Measure intracellular ROS levels using a fluorescent probe such as DCFH-DA. An increase in ROS may indicate an off-target effect.
-
Use a ROS Scavenger: Co-treat cells with this compound and a ROS scavenger like N-acetylcysteine (NAC). If the cytotoxic effects are rescued by NAC, it suggests a ROS-mediated mechanism.
-
Evaluate Mitochondrial Involvement: Assess changes in mitochondrial membrane potential, a key indicator of intrinsic apoptosis.
-
Profile Caspase Activation: Use western blotting or activity assays to determine which caspases are activated to understand the apoptotic pathway involved.
-
Issue 2: Discrepancy between Ras farnesylation inhibition and cellular phenotype.
-
Potential Cause: The observed phenotype may be independent of Ras farnesylation.
-
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a dose-response curve for both inhibition of Ras farnesylation (e.g., by observing the electrophoretic mobility shift of Ras) and the cellular phenotype of interest. A significant separation in the IC50 values would suggest off-target effects.
-
Investigate Alternative Signaling Pathways: Examine the phosphorylation status of key proteins in other signaling pathways, such as PI3K/AKT, using western blotting.[6]
-
Use a More Specific FTase Inhibitor: Compare the effects of this compound with a more specific, structurally unrelated FTase inhibitor as a control.
-
Issue 3: Inconsistent results between experiments.
-
Potential Cause: Inconsistency could be due to the stability of this compound or variations in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Compound Handling: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Protect from light where necessary.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control groups and does not exceed a non-toxic level.
-
Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
Quantitative Data Summary
The following tables summarize quantitative data for the related compound, Manumycin A, which can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Manumycin A in Various Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| LNCaP | Cell Viability | 8.79 | |
| HEK293 | Cell Viability | 6.60 | |
| PC3 | Cell Viability | 11.00 | |
| SW480 | Cell Viability | 45.05 | [6] |
| Caco-2 | Cell Viability | 43.88 | [6] |
Table 2: Inhibitory Constants of Manumycin A against Farnesyltransferase
| Enzyme Source | Assay Type | Ki (µM) | IC50 (µM) | Reference |
| Human FTase | Cell-free | 4.15 | 58.03 | [2][3] |
| C. elegans FTase | Cell-free | 3.16 | 45.96 | [2][3] |
| Rat Brain FTase | Cell-free | 1.2 | - |
Key Experimental Protocols
Protocol 1: Measurement of Intracellular ROS
-
Cell Preparation: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.
-
Staining: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells with PBS and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Chemical structures of Manumycin A and this compound.
Caption: Potential signaling pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
References
Validation & Comparative
A Comparative Analysis of the Efficacy of Manumycin E and Manumycin G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Manumycin E and Manumycin G, two members of the manumycin class of antibiotics. While direct quantitative comparisons from head-to-head studies are limited in publicly available literature, this document synthesizes the available information to offer insights into their efficacy. The primary source of data for these two specific compounds is a study by Shu et al. (1994), which introduced Manumycins E, F, and G.[1][2] This guide also provides detailed protocols for the key experimental assays used to evaluate the efficacy of such compounds and visual diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the reported biological activities of this compound and Manumycin G based on the initial characterization by Shu et al. (1994). It is important to note that this foundational study described their effects as "moderate" or "weak" without providing specific IC50 or MIC (Minimum Inhibitory Concentration) values in the abstract, and the full text containing this specific data is not widely accessible.
Table 1: Comparison of Biological Activities of this compound and Manumycin G
| Biological Activity | This compound | Manumycin G | Source |
| Antibacterial Activity | Active against Gram-positive bacteria | Active against Gram-positive bacteria | [1][2] |
| Farnesyltransferase Inhibition | Moderate inhibitory effect on p21 ras protein farnesylation | Moderate inhibitory effect on p21 ras protein farnesylation | [1][2] |
| Cytotoxic Activity | Weak cytotoxic activity against human colon tumor cell line HCT-116 | Weak cytotoxic activity against human colon tumor cell line HCT-116 | [1][2] |
Mechanism of Action: Inhibition of Farnesyltransferase
Manumycins are known inhibitors of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins.[1][2] Farnesylation involves the attachment of a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of Ras. This modification is essential for the localization of Ras to the plasma membrane, a prerequisite for its activation and subsequent downstream signaling that promotes cell proliferation and survival. By inhibiting farnesyltransferase, Manumycins prevent Ras from reaching the cell membrane, thereby blocking its oncogenic signaling pathways.
Figure 1: Simplified Ras signaling pathway and the inhibitory action of this compound/G.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Manumycin compounds are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Farnesyltransferase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the farnesylation of a substrate, typically a Ras protein or a peptide mimic.
Workflow Diagram
Figure 2: General workflow for a farnesyltransferase inhibition assay.
Methodology
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT).
-
Dilute recombinant human farnesyltransferase to the desired concentration in the reaction buffer.
-
Prepare a solution of the Ras substrate (e.g., recombinant H-Ras protein) in the reaction buffer.
-
Prepare a solution of [³H]-farnesyl pyrophosphate.
-
Prepare serial dilutions of this compound and Manumycin G in DMSO, then dilute further in the reaction buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer, Ras substrate, and the test compounds at various concentrations.
-
Add the farnesyltransferase enzyme to each well to initiate the pre-incubation.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Incubation:
-
Start the reaction by adding [³H]-farnesyl pyrophosphate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Transfer the reaction mixture to a filter membrane that binds the farnesylated protein.
-
Wash the membrane to remove unincorporated [³H]-farnesyl pyrophosphate.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology
-
Cell Seeding:
-
Seed HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Manumycin G in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control wells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology
-
Preparation of Bacterial Inoculum:
-
Culture the Gram-positive bacterial strain (e.g., Staphylococcus aureus) overnight in a suitable broth medium.
-
Dilute the bacterial culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial twofold dilutions of this compound and Manumycin G in a 96-well microtiter plate containing a suitable broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Conclusion
Based on the available preliminary data, both this compound and Manumycin G exhibit similar qualitative profiles of biological activity. They show promise as antibacterial agents against Gram-positive bacteria and as potential anticancer agents through the inhibition of farnesyltransferase. However, their weak cytotoxic activity against the HCT-116 cell line, as reported in the initial study, suggests that their therapeutic window for cancer treatment may be narrow or that they may be more effective in combination with other agents. A definitive quantitative comparison of the efficacy of this compound and Manumycin G requires access to the full experimental data from the original study by Shu et al. (1994) or new head-to-head comparative studies. The provided experimental protocols serve as a foundation for researchers wishing to conduct such comparative efficacy studies.
References
Differential Effects of Manumycin Analogs on Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Manumycin A, a natural product isolated from Streptomyces parvulus, has garnered significant interest in oncology research due to its activity as a farnesyltransferase inhibitor (FTI). By inhibiting the farnesylation of Ras proteins, Manumycin A disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.[1] This has spurred investigations into its analogs to identify compounds with improved potency, selectivity, and therapeutic profiles. This guide provides a comparative analysis of the differential effects of Manumycin A and its analogs on various cancer cell lines, supported by experimental data and detailed protocols.
Data Presentation: Comparative Cytotoxicity of Manumycin Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of Manumycin A and its analogs against a panel of human cancer cell lines. It is important to note that these values are compiled from multiple studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Cancer Cell Line | Cell Type | IC50/GI50 (µM) | Reference |
| Manumycin A | SW480 | Colorectal Carcinoma | 45.05 | [2] |
| Caco-2 | Colorectal Adenocarcinoma | 43.88 | [2] | |
| 231MFP | Triple-Negative Breast Cancer | 13.8 (EC50, proliferation) | [3] | |
| HCC38 | Triple-Negative Breast Cancer | 4.5 (EC50, survival) | [3] | |
| Asukamycin | Various | 250 Cancer Cell Lines | 0.08 to >30 (GI50) | |
| Various | 5 Tumor Cell Lines | 1 - 5 | ||
| Manumycin E | HCT-116 | Colon Tumor | Weak Cytotoxic Activity | |
| Manumycin F | HCT-116 | Colon Tumor | Weak Cytotoxic Activity | |
| Manumycin G | HCT-116 | Colon Tumor | Weak Cytotoxic Activity |
Note: One study indicated that Manumycin A exhibits the highest pro-apoptotic effects when compared to Manumycin B, Asukamycin, and Colabomycin E.
Signaling Pathways and Mechanism of Action
Manumycin A and its analogs primarily exert their anticancer effects by inhibiting farnesyltransferase, which is a critical enzyme in the post-translational modification of Ras proteins. This inhibition prevents the localization of Ras to the cell membrane, thereby blocking downstream signaling cascades that promote cell growth and proliferation. The two major pathways affected are the Ras/Raf/MEK/ERK and the PI3K/AKT pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of manumycin analogs on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of manumycin analogs in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values using a dose-response curve fitting software.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manumycin Polyketides Act as Molecular Glues Between UBR7 and P53 - PMC [pmc.ncbi.nlm.nih.gov]
Asukamycin vs. Manumycin A: A Comparative Guide for Anti-Cancer Drug Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of asukamycin (B1667649) and Manumycin A, two closely related polyketide natural products, as potential anti-cancer agents. While the initial topic specified Manumycin E, a thorough literature search revealed a lack of specific data for this analogue. Therefore, this guide focuses on the well-characterized Manumycin A as a representative of the manumycin family for a robust comparison with asukamycin.
Executive Summary
Asukamycin and Manumycin A, both derived from Streptomyces species, exhibit promising anti-cancer properties through distinct and overlapping mechanisms of action.[1] Asukamycin has emerged as a novel "molecular glue," inducing the interaction between the E3 ligase UBR7 and the tumor suppressor p53.[2] Manumycin A is a well-established farnesyltransferase inhibitor, and more recent evidence indicates it also shares the molecular glue properties of asukamycin.[1][2] This guide synthesizes the current preclinical data for both compounds, offering a framework for their comparative evaluation in oncology research.
Data Presentation: In Vitro and In Vivo Anti-Cancer Activity
The following tables summarize the quantitative data on the anti-cancer efficacy of asukamycin and Manumycin A from various preclinical studies. It is important to note that these data are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Cytotoxicity of Asukamycin and Manumycin A in Cancer Cell Lines
| Compound | Cancer Type | Cell Line(s) | Assay | Endpoint | Result | Citation(s) |
| Asukamycin | Various | 5 different tumor cell lines | Not Specified | IC50 | 1-5 µM | |
| Triple-Negative Breast Cancer | 231MFP, HCC38 | Hoechst Stain | EC50 | 13.8 µM (proliferation), 4.5 µM (survival) in 231MFP | ||
| Various | 250 cancer cell lines | Growth Inhibition Assay | GI50 | 0.08 to >30 µM | ||
| Manumycin A | Colorectal Cancer | SW480 | MTT Assay | IC50 (24h) | 45.05 µM | |
| Colorectal Cancer | Caco-2 | MTT Assay | IC50 (24h) | 43.88 µM | ||
| Prostate Cancer | LNCaP, 22Rv1 | MTT Assay | Viability | Dose-dependent decrease |
Table 2: In Vivo Efficacy of Manumycin A in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing Regimen | Primary Outcome | Result | Citation(s) |
| Manumycin A | Colorectal Cancer | Nude mice with SW480 xenografts | 2.5 mg/kg and 5.0 mg/kg, intraperitoneal injection | Tumor growth inhibition | Significant, dose-dependent reduction in tumor volume and weight | |
| Triple-Negative Breast Cancer | Nude mice with MDAMB-231 xenografts | 5 mg/kg, i.p., once every two days for 2 weeks | Anti-tumor effect | Inhibition of tumor growth |
No specific in vivo efficacy data for asukamycin was available in the reviewed literature.
Mechanisms of Action
Asukamycin and Manumycin A exert their anti-cancer effects through multiple signaling pathways.
Asukamycin: The primary anti-cancer mechanism of asukamycin is its function as a molecular glue. It covalently binds to cysteine 374 of the E3 ubiquitin ligase UBR7, inducing a conformational change that promotes the binding of the tumor suppressor protein p53. This novel ternary complex (UBR7-asukamycin-p53) leads to the transcriptional activation of p53, thereby promoting apoptosis in cancer cells. Additionally, the cytotoxicity of asukamycin has been linked to the activation of caspases 8 and 3, and this effect can be diminished by inhibiting the p38 MAPK pathway.
Manumycin A: Manumycin A is a potent inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins. By inhibiting Ras farnesylation, Manumycin A disrupts downstream signaling pathways, such as the PI3K-AKT and RAF-MEK-ERK pathways, which are critical for cancer cell proliferation and survival. In colorectal cancer cells, Manumycin A has been shown to induce the production of reactive oxygen species (ROS), leading to the inhibition of the PI3K-AKT pathway and subsequent apoptosis. In prostate cancer, its apoptotic effects are mediated by the downregulation of Bcl-2, upregulation of Bax, and activation of caspase-9. Importantly, recent studies have demonstrated that Manumycin A also shares the ability of asukamycin to act as a molecular glue between UBR7 and p53.
Signaling Pathway Diagrams
Caption: Asukamycin's "molecular glue" mechanism and p38 MAPK pathway involvement.
Caption: Manumycin A's multifaceted anti-cancer mechanisms.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of asukamycin and Manumycin A.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of asukamycin and Manumycin A on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of asukamycin or Manumycin A in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/EC50/GI50 values using appropriate software.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Apoptosis Markers
Objective: To detect the expression and cleavage of key apoptotic proteins following treatment with asukamycin or Manumycin A.
Protocol:
-
Cell Lysis: Treat cancer cells with the compounds for the desired time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-8, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of asukamycin or Manumycin A in a living organism.
Protocol:
-
Cell Preparation: Culture the desired cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in a sterile solution, such as PBS or a mixture with Matrigel, at a specific concentration (e.g., 1-5 x 10^6 cells per injection).
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the compound (e.g., via intraperitoneal injection) according to the planned dosing schedule. The control group receives the vehicle.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
Conclusion
Asukamycin and Manumycin A are promising anti-cancer agents with complex mechanisms of action. Asukamycin's unique role as a molecular glue targeting the UBR7-p53 axis presents a novel therapeutic strategy. Manumycin A, a known farnesyltransferase inhibitor, also exhibits this molecular glue activity, in addition to its effects on ROS production and established apoptotic pathways. The choice between these two compounds for further development will depend on the specific cancer type, its genetic background (e.g., p53 status, Ras mutations), and the desired therapeutic window. Further head-to-head comparative studies are warranted to fully elucidate their relative potency and efficacy in various preclinical models.
References
Validating Farnesyltransferase Inhibitory Activity: A Comparative Guide to Manumycin
This guide provides a comprehensive comparison of the farnesyltransferase inhibitory activity of Manumycin A with other known FTase inhibitors, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and enzyme inhibition.
Quantitative Comparison of Farnesyltransferase Inhibitors
The inhibitory activity of Manumycin A has been evaluated in both cell-free enzymatic assays and cell-based viability assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for Manumycin A and other prominent farnesyltransferase inhibitors.
Table 1: Cell-Free Farnesyltransferase Inhibition
| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Citation(s) |
| Manumycin A | Human FTase | 58.03 µM | 4.40 µM | [1] |
| C. elegans FTase | 45.96 µM | 3.16 µM | [1] | |
| Yeast PFT | 5 µM | 1.2 µM | [2] | |
| Lonafarnib | Human FTase (H-ras) | 1.9 nM | - | [1] |
| Tipifarnib | Human FTase | 0.86 nM | - | [1] |
| FTI-277 | Ftase | 500 pM | - | [3] |
| Chaetomellic acid A | FTase (isolated enzyme) | 55 nM | - | [3] |
Table 2: Cell-Based Inhibition (Cancer Cell Lines)
| Inhibitor | Cell Line | IC50 (48h) | Citation(s) |
| Manumycin A | LNCaP (Prostate Cancer) | 8.79 µM | [1] |
| HEK293 (Human Embryonic Kidney) | 6.60 µM | [1] | |
| PC3 (Prostate Cancer) | 11.00 µM | [1] | |
| SUIT-2 (Pancreatic Cancer, mutant K-ras) | Lower than BxPC-3 | [4] | |
| MIA PaCa-2 (Pancreatic Cancer, mutant K-ras) | Lower than BxPC-3 | [4] | |
| AsPC-1 (Pancreatic Cancer, mutant K-ras) | Lower than BxPC-3 | [4] | |
| BxPC-3 (Pancreatic Cancer, wild-type K-ras) | Higher than mutant K-ras lines | [4] |
Experimental Protocols
Cell-Free Farnesyltransferase Inhibition Assay
This protocol is adapted from a study that determined the IC50 and Ki values of Manumycin A on purified human and C. elegans FTase.[1]
Objective: To measure the direct inhibitory effect of a compound on farnesyltransferase activity in a controlled, in-vitro environment.
Materials:
-
Purified farnesyltransferase (human or other species)
-
Farnesyl pyrophosphate (FPP) substrate
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compound (Manumycin E) at various concentrations
-
Control inhibitor (e.g., Lonafarnib)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified FTase, and the dansylated peptide substrate in the wells of a 96-well plate.
-
Add the test compound (this compound) or control inhibitor at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 30°C for human FTase) for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding FPP to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 485 nm). The farnesylation of the dansylated peptide leads to a change in its fluorescent properties.
-
Calculate the initial reaction rates from the linear phase of the fluorescence curve.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki), repeat the assay with varying concentrations of both the inhibitor and FPP, and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive, non-competitive).
Cell-Based Farnesyltransferase Inhibition Assay (Cell Viability)
This protocol is based on determining the effect of FTase inhibitors on the viability of cancer cell lines.[1]
Objective: To assess the cytotoxic or cytostatic effects of a farnesyltransferase inhibitor on whole cells, which reflects the inhibition of farnesylation of key cellular proteins.
Materials:
-
Human cancer cell lines (e.g., LNCaP, HEK293, PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound) at various concentrations
-
Control inhibitor (e.g., Tipifarnib)
-
Cell viability reagent (e.g., MTT, resazurin)
-
96-well clear tissue culture plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-15,000 cells/well) and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of the test compound (this compound) or a control inhibitor. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 hours) under standard cell culture conditions.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for validating FTase inhibitory activity.
Ras Signaling Pathway and Inhibition
Caption: Inhibition of the Ras signaling pathway by this compound.
References
- 1. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Inhibition of growth and invasive activity of human pancreatic cancer cells by a farnesyltransferase inhibitor, manumycin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Manumycin-Type Compounds in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of manumycin-type compounds, a class of naturally derived polyketides, in their ability to induce apoptosis, a critical process for anti-cancer therapies. This document summarizes key experimental data, details the underlying molecular mechanisms, and provides standardized protocols for the key assays cited.
Overview of Manumycin-Type Compounds and Apoptosis
Manumycin-type compounds, originally identified as antibiotics, have garnered significant interest for their potent anti-tumor activities. A primary mechanism underlying their therapeutic potential is the induction of apoptosis, or programmed cell death, in cancer cells. This guide focuses on a comparative evaluation of prominent members of this family, including Manumycin A, Asukamycin, and other analogs, to elucidate their relative efficacy and mechanisms of action.
Comparative Efficacy in Inducing Apoptosis
The pro-apoptotic potential of manumycin-type compounds has been evaluated across a variety of cancer cell lines. While direct comparative studies are limited, the available data allows for a cross-study comparison of their efficacy.
IC50 Values for Cell Viability Inhibition
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the reported IC50 values for Manumycin A and Asukamycin in different cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Manumycin A | MSTO-211H | Malignant Pleural Mesothelioma | 8.3 | [1] |
| H28 | Malignant Pleural Mesothelioma | 4.3 | [1] | |
| Tca8113 | Tongue Carcinoma | 11.33 | [2] | |
| COLO320-DM | Colon Adenocarcinoma | 3.58 | [3] | |
| Asukamycin | Various | (Not specified in detail) | 1-5 | [4] |
Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time. The data presented here is for comparative purposes.
One study qualitatively suggests that among Manumycin A, Manumycin B, Asukamycin, and Colabomycin E, Manumycin A exhibits the most potent pro-apoptotic features. However, specific quantitative data from this direct comparison was not available in the reviewed literature.
Molecular Mechanisms of Apoptosis Induction
Manumycin-type compounds trigger apoptosis through multiple signaling pathways, often converging on the activation of caspases, the key executioners of apoptosis.
Manumycin A
Manumycin A is the most extensively studied compound in this family. Its pro-apoptotic effects are mediated through the modulation of several key signaling pathways:
-
Inhibition of the Ras-Raf-MEK-ERK Pathway: Manumycin A is a well-established inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification and activation of Ras proteins. By inhibiting Ras, Manumycin A disrupts downstream signaling through the Raf-MEK-ERK pathway, which is often hyperactivated in cancer and promotes cell proliferation and survival.
-
Modulation of the PI3K-Akt Pathway: Manumycin A has been shown to block the PI3K-Akt signaling pathway, another critical survival pathway in cancer cells. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and the promotion of apoptosis.
-
Inhibition of the NF-κB Pathway: The transcription factor NF-κB plays a significant role in promoting inflammation and cell survival. Manumycin A can inhibit the NF-κB pathway, leading to the downregulation of its target genes, including those encoding anti-apoptotic proteins.
-
Induction of the Mitochondrial (Intrinsic) Apoptosis Pathway: Manumycin A can induce apoptosis through the intrinsic pathway by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2 in prostate cancer cells. This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.
-
Activation of the p53 Pathway: In some cancer cell lines, Manumycin A can upregulate the expression of the tumor suppressor protein p53 and its downstream target p21WAF1, contributing to cell cycle arrest and apoptosis.
Asukamycin
The pro-apoptotic mechanism of Asukamycin is less characterized than that of Manumycin A. However, studies have shown that its cytotoxicity is associated with the activation of caspase-8 and caspase-3. The activation of caspase-8 suggests a potential involvement of the extrinsic apoptosis pathway, which is initiated by the activation of death receptors on the cell surface. Furthermore, the cytotoxic effects of Asukamycin can be diminished by an inhibitor of p38 MAPK, indicating a role for this stress-activated protein kinase in Asukamycin-induced apoptosis. More recently, Asukamycin has been identified as a molecular glue that induces an interaction between the E3 ligase UBR7 and the tumor suppressor p53, leading to p53 transcriptional activation and cell death.
Other Manumycin Analogs
Information on the pro-apoptotic mechanisms of other manumycin-type compounds like Manumycin B and Colabomycin E is limited in the current literature. Colabomycin E has been noted for its potential as an anti-inflammatory agent through the inhibition of IL-1β release. Further research is required to fully elucidate their specific roles in apoptosis induction.
Key Apoptosis-Related Protein Modulation
The following table summarizes the observed effects of Manumycin A on key proteins involved in the apoptotic cascade. Data for other manumycin-type compounds is currently limited.
| Protein Target | Effect of Manumycin A | Cancer Cell Line(s) | Citation |
| Caspases | |||
| Caspase-3 | Activation (Cleavage) | Prostate cancer, Colon cancer | |
| Caspase-8 | Activation (Cleavage) | - | - |
| Caspase-9 | Activation (Cleavage) | Prostate cancer | |
| Bcl-2 Family | |||
| Bcl-2 | Downregulation | Prostate cancer | |
| Bax | Upregulation | Prostate cancer | |
| Other | |||
| PARP | Cleavage | Hepatocellular carcinoma, Malignant Pleural Mesothelioma | |
| p53 | Upregulation | Hepatocellular carcinoma | |
| p21WAF1 | Upregulation | Hepatocellular carcinoma | |
| NF-κB | Inhibition | Hepatocellular carcinoma | |
| p-Akt | Inhibition | Colorectal cancer | |
| Sp1 | Downregulation | Malignant Pleural Mesothelioma |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the complex interactions and experimental procedures, the following diagrams are provided in DOT language.
Signaling Pathways
Caption: Apoptotic signaling pathways modulated by Manumycin A and Asukamycin.
Experimental Workflows
Caption: General experimental workflows for assessing apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of manumycin-type compounds for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the compounds as described above. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression and activation of specific proteins involved in apoptosis.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bcl-2, Bax, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Manumycin-type compounds, particularly Manumycin A and Asukamycin, are potent inducers of apoptosis in various cancer cell lines. Their mechanisms of action are multifaceted, involving the inhibition of key pro-survival signaling pathways and the activation of the intrinsic and/or extrinsic apoptotic cascades. While Manumycin A appears to be a highly effective pro-apoptotic agent, further direct comparative studies are necessary to fully establish a potency hierarchy within this promising class of natural products. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the anti-cancer properties of manumycin-type compounds.
References
- 1. Manumycin A induces apoptosis in malignant pleural mesothelioma through regulation of Sp1 and activation of the mitochondria-related apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumourcells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of asukamycin, a secondary metabolite from the actinomycete bacterium Streptomyces nodosus subspecies asukaensis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Farnesyltransferase Inhibitors: Manumycin E and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Farnesyltransferase (FTase) inhibitors represent a significant class of therapeutic agents investigated primarily for their potential in cancer treatment. These compounds disrupt the post-translational modification of key signaling proteins, most notably Ras, thereby interfering with oncogenic pathways. This guide provides a head-to-head comparison of Manumycin E with other prominent FTase inhibitors, focusing on their performance backed by experimental data.
While extensive data is available for well-studied FTase inhibitors like Lonafarnib and Tipifarnib, quantitative information for this compound is limited in publicly accessible literature. This comparison relies on the available data for Manumycin A, a closely related analog, as a proxy for the potential activity of this compound, alongside the sparse information available for this compound itself.
Quantitative Performance Comparison
The following tables summarize the in vitro inhibitory potency and cytotoxic effects of various FTase inhibitors. It is important to note the limited availability of specific IC50 values for this compound.
Table 1: In Vitro Inhibition of Farnesyltransferase (FTase)
| Inhibitor | Target Enzyme | IC50 Value | Ki Value | Competitive With | Source |
| Manumycin A | Human FTase | 58.03 µM | 4.40 µM | Farnesyl Pyrophosphate (FPP) | [1][2] |
| C. elegans FTase | 45.96 µM | 3.16 µM | Farnesyl Pyrophosphate (FPP) | [1][2] | |
| Lonafarnib (SCH66336) | Human FTase | 1.9 nM | - | CAAX Peptide | [1][2] |
| Tipifarnib (R115777) | Human FTase | 0.86 nM | - | CAAX Peptide | [1][2] |
| This compound, F, G | p21 Ras Farnesylation | Moderate Inhibition (Specific IC50 not reported) | - | - |
Table 2: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 Value (48h exposure) | Source |
| Manumycin A | LNCaP | Prostate Cancer | 8.79 µM | [1][2] |
| HEK293 | Embryonic Kidney | 6.60 µM | [1][2] | |
| PC3 | Prostate Cancer | 11.00 µM | [1][2] | |
| SW480 | Colorectal Cancer | 45.05 µM (24h) | [1] | |
| Caco-2 | Colorectal Cancer | 43.88 µM (24h) | [1] | |
| HepG2 | Hepatocellular Carcinoma | 11.33 µM | [3] | |
| Lonafarnib | SMMC-7721 | Hepatocellular Carcinoma | 20.29 µM | |
| QGY-7703 | Hepatocellular Carcinoma | 20.35 µM | ||
| Tipifarnib | - | - | - | |
| This compound, F, G | HCT-116 | Colon Cancer | Weak Cytotoxicity (Specific IC50 not reported) |
In Vivo Efficacy
In vivo studies in xenograft models have demonstrated the anti-tumor potential of Manumycin A.
Table 3: In Vivo Anti-Tumor Activity of Manumycin A
| Cancer Type | Animal Model | Dosing | Outcome | Source |
| Colorectal Cancer (SW480 cells) | Tumor xenograft | 2.5 mg/kg and 5.0 mg/kg (intraperitoneal) | Dose-dependent inhibition of tumor growth. | [1] |
| Hepatocellular Carcinoma (HepG2 cells) | Nude mice xenografts | 2.5 mg/kg and 5 mg/kg | Significant reduction in tumor volume ratio compared to control. | [4] |
| Pancreatic Cancer (SUIT-2 cells) | Nude mice | Not specified | Dose-dependent inhibition of tumor growth and liver metastasis. | [5] |
| Breast Cancer (4T1 cells) | BALB/c mice | Not specified | Suppression of tumor growth and prolonged survival (in combination with Immodin). | [6] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for FTase inhibitors is the disruption of the Ras signaling pathway, which is crucial for cell proliferation, differentiation, and survival.
Caption: Inhibition of the Ras signaling pathway by this compound.
The experimental workflow for evaluating FTase inhibitors typically involves a multi-step process, from initial enzyme inhibition assays to cell-based cytotoxicity and finally to in vivo tumor models.
Caption: General experimental workflow for FTase inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of common protocols used in the assessment of FTase inhibitors.
In Vitro Farnesyltransferase (FTase) Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the FTase enzyme. A common method is a continuous fluorescence assay.[1][2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FTase.
Materials:
-
Purified human or other species' FTase enzyme.
-
Farnesyl pyrophosphate (FPP) as the farnesyl donor.
-
A fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2, ZnCl2, and DTT).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, the fluorescent peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding the FTase enzyme to each well.
-
Immediately before adding FPP, take an initial fluorescence reading (T=0).
-
Add FPP to all wells to start the enzymatic reaction.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C for human FTase).[1][2]
-
Monitor the increase in fluorescence over time, which corresponds to the farnesylation of the peptide substrate.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
Objective: To determine the cytotoxic effect of an FTase inhibitor on cancer cell lines and calculate the IC50 value.
Materials:
-
Human cancer cell lines (e.g., LNCaP, PC3, HCT-116).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
FTase inhibitor (e.g., this compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate spectrophotometer.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FTase inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of potential anti-cancer drugs.
Objective: To assess the anti-tumor activity of an FTase inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cells for implantation.
-
The FTase inhibitor formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of human tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to different treatment groups (e.g., vehicle control, different doses of the FTase inhibitor).
-
Administer the treatment as per the defined schedule (e.g., daily intraperitoneal injections).
-
Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the anti-tumor efficacy.
References
- 1. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Antitumor and anti-angiogenic effects of manumycin on human hepatocellular carcinoma HepG2 xenografts in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of growth and invasive activity of human pancreatic cancer cells by a farnesyltransferase inhibitor, manumycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effect of the combination of manumycin A and Immodin is associated with antiplatelet activity and increased granulocyte tumor infiltration in a 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Activity Relationship of Manumycin Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of manumycin antibiotics, focusing on their structural activity relationships (SAR). Manumycin and its analogs are a class of natural products that have garnered significant interest due to their potent biological activities, including antimicrobial and anticancer properties. The primary mechanism of action for many of these compounds is the inhibition of farnesyltransferase (FTase), a key enzyme in the post-translational modification of Ras proteins, which are frequently mutated in human cancers.[1][2] This guide presents quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Comparative Biological Activity of Manumycin Analogs
The biological activity of manumycin antibiotics is highly dependent on their chemical structure. Modifications to the core structure can significantly impact their potency as farnesyltransferase inhibitors, as well as their cytotoxic and antimicrobial effects. The following tables summarize the available quantitative data for manumycin A and related compounds.
Farnesyltransferase (FTase) Inhibitory Activity
Manumycin A is a known inhibitor of farnesyltransferase.[1] However, recent studies suggest that its inhibitory activity against human FTase occurs at micromolar concentrations, which may be higher than concentrations required for some of its other cellular effects.[3]
| Compound | Target | IC50 / Ki | Source |
| Manumycin A | Human FTase | IC50: 58.03 µM, Ki: 4.15 µM | [3] |
| Manumycin A | C. elegans FTase | IC50: 45.96 µM, Ki: 3.16 µM |
In Vitro Anticancer Activity
Manumycin A has demonstrated cytotoxic effects against a variety of human cancer cell lines. Its anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | Cancer Type | IC50 | Source |
| Manumycin A | LNCaP | Prostate Cancer | 8.79 µM | |
| Manumycin A | HEK293 | Embryonic Kidney | 6.60 µM | |
| Manumycin A | PC3 | Prostate Cancer | 11.00 µM | |
| Manumycin A | SW480 | Colorectal Cancer | 45.05 µM (24h) | |
| Manumycin A | Caco-2 | Colorectal Cancer | 43.88 µM (24h) |
Antimicrobial Activity
Manumycin and its derivatives exhibit activity against Gram-positive bacteria and fungi. The structural features required for antimicrobial activity have been a subject of investigation.
| Compound | Organism | Activity | Source |
| Manumycin A | Gram-positive bacteria | Active | |
| Manumycin A | Fungi | Active | |
| SW-B (Manumycin derivative) | Plant pathogenic fungi | Strong inhibitory activity |
Key Signaling Pathways and Structural Activity Relationships
The biological effects of manumycin antibiotics are mediated through their interaction with specific cellular signaling pathways. The Ras/Raf/MEK/ERK pathway is a primary target due to the inhibition of Ras farnesylation.
The structural features of manumycin are crucial for its biological activity. The molecule consists of a central epoxyquinol or dihydroxycyclohexenone (B8290526) core, a lower polyene chain, and an upper fatty acid-derived chain.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of manumycin antibiotics are provided below.
Farnesyltransferase (FTase) Inhibition Assay
This assay measures the ability of a compound to inhibit the farnesylation of a substrate peptide by the FTase enzyme. A common method is a fluorescence-based assay.
Principle: The assay utilizes a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS) and farnesyl pyrophosphate (FPP). When the farnesyl group is transferred to the peptide by FTase, the fluorescence properties of the dansyl group change, which can be measured to determine enzyme activity.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT). Prepare stock solutions of FTase enzyme, FPP, and the dansyl-peptide substrate.
-
Assay Procedure:
-
In a 96-well plate, add the test compound (manumycin analog) at various concentrations.
-
Add the FTase enzyme and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding FPP and the dansyl-peptide substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
-
Data Analysis: Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm, emission at 505 nm). Calculate the percent inhibition for each compound concentration and determine the IC50 value.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the manumycin analogs for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells (which have permeable membranes) from apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the manumycin analogs for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and each dilution is inoculated with a standardized number of microorganisms. The MIC is determined by observing the lowest concentration at which no growth occurs.
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the manumycin analog in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in a well with no visible growth.
Experimental Workflow for In Vitro Anticancer Evaluation
A typical workflow for the initial in vitro evaluation of manumycin analogs for anticancer activity is outlined below.
References
Safety Operating Guide
Navigating the Safe Disposal of Manumycin E: A Procedural Guide
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. While Manumycin E, a member of the manumycin class of antibiotics, holds promise in research for its anti-Gram-positive bacterial and weak cytotoxic activities, its proper disposal is crucial to ensure a safe laboratory environment and prevent ecological contamination.[1][2] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, based on best practices for hazardous chemical waste management.
Core Principles of this compound Waste Management
All waste materials that have come into contact with this compound, including unused product, contaminated personal protective equipment (PPE), and experimental materials, should be treated as hazardous chemical waste.[4] Improper disposal, such as discarding it down the drain or in regular trash, can pose risks to human health and the environment.
Step-by-Step Disposal Procedures
-
Segregation and Collection:
-
Solid Waste: This category includes unused this compound powder, contaminated gloves, lab coats, weigh boats, and pipette tips. All solid waste must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and sealed hazardous waste container compatible with the solvent used. The container must be clearly labeled with "Hazardous Waste: this compound," the solvent, and the approximate concentration.
-
Sharps: Any needles or syringes used to handle this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste. If the syringe is not completely empty, it should be treated as bulk hazardous waste.
-
-
Container Labeling and Storage:
-
All hazardous waste containers must be accurately labeled with their contents.
-
Store sealed and labeled containers in a designated, secure area away from incompatible materials, such as strong acids, alkalis, and oxidizing agents, until collection.
-
-
Final Disposal:
-
All this compound waste must be disposed of through your institution's EHS program or a licensed hazardous waste disposal company.
-
The recommended final disposal method for this type of waste is typically high-temperature incineration.
-
Safety and Handling Summary for Manumycin A (as a proxy for this compound)
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. A dust mask (type N95 or equivalent) is also recommended. | |
| Handling | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing dust, vapors, or mist. Ensure adequate ventilation. | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C. | |
| In case of Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. | |
| In case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| In case of Ingestion | Rinse mouth. Do NOT induce vomiting. | |
| Spill Response | Absorb solutions with liquid-binding material. Decontaminate surfaces with alcohol. Dispose of contaminated material according to regulations. |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste streams.
By adhering to these procedures, researchers can handle and dispose of this compound waste in a manner that prioritizes safety, regulatory compliance, and environmental responsibility.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Manumycin E
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical guidance for the handling and disposal of Manumycin E. Adherence to these protocols is critical to ensure a safe laboratory environment and to minimize the risk of exposure.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. | To prevent skin contact, as the compound may be harmful. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust particles and potential splashes. |
| Skin and Body Protection | A lab coat or other protective clothing. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A dust mask (e.g., N95) is recommended when handling the powder form. | To avoid inhalation of fine particles. |
Operational Plan: Safe Handling and Storage
Strict adherence to the following procedures is mandatory when working with this compound.
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area[1]. A chemical fume hood is recommended, especially when weighing or preparing solutions.
-
Eye Wash and Safety Shower: An accessible eye wash station and safety shower must be available in the immediate work area[1].
Personal Hygiene:
-
Wash hands thoroughly after handling the compound[1].
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled[1].
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong acids, alkalis, and oxidizing agents[1].
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound from a powdered form.
-
Preparation:
-
Don all required personal protective equipment as outlined in the table above.
-
Ensure the chemical fume hood is operational.
-
-
Weighing:
-
Carefully weigh the desired amount of this compound powder within the chemical fume hood.
-
Use a tared weigh boat to avoid contamination of the balance.
-
-
Solubilization:
-
Transfer the weighed powder to an appropriate sterile container (e.g., a conical tube).
-
Add the desired solvent (refer to product datasheet for solubility information) to the container.
-
Cap the container tightly and vortex or sonicate until the powder is completely dissolved.
-
-
Labeling and Storage:
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature, protected from light.
-
Disposal Plan
All waste materials contaminated with this compound must be considered hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, weigh boats, and pipette tips, in a designated hazardous waste container.
-
The container must be clearly labeled as "Hazardous Chemical Waste" and include the name of the compound.
-
-
Liquid Waste:
-
Collect all unused solutions and contaminated solvents in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Disposal:
-
Dispose of all hazardous waste in accordance with local, state, and federal regulations[1]. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
